3-Oxabicyclo[3.1.0]hexan-6-amine: Structural Profile and Synthetic Utility
The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 3-Oxabicyclo[3.1.0]hexan-6-amine . Technical Monograph | Version 1.0 Executive Summary 3-Oxabicyclo[3.1....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 3-Oxabicyclo[3.1.0]hexan-6-amine .
Technical Monograph | Version 1.0
Executive Summary
3-Oxabicyclo[3.1.0]hexan-6-amine (CAS: 693248-55-4 for HCl salt) is a conformationally restricted bicyclic amine used as a high-value building block in medicinal chemistry. It serves as a bioisostere for morpholine, piperidine, and cyclohexylamine moieties. By fusing a cyclopropane ring to a tetrahydrofuran core, this scaffold introduces significant ring strain (~27 kcal/mol) and locks the amine vector, reducing the entropic penalty upon binding to biological targets.
Key features include:
Reduced Basicity: The inductive effect of the ether oxygen and the increased s-character of the cyclopropyl carbon lower the pKa relative to aliphatic amines, improving oral bioavailability and blood-brain barrier (BBB) permeability.
Metabolic Stability: The bicyclic cage protects the 3- and 4-positions from oxidative metabolism (e.g., P450-mediated hydroxylation) common in piperidines.
Stereochemical Rigidity: The molecule exists predominantly in a "boat-like" conformation, allowing precise vector positioning of substituents.
Structural & Physicochemical Analysis
Conformational Landscape
Unlike flexible monocyclic amines, the 3-oxabicyclo[3.1.0]hexane system adopts a rigid boat conformation . The five-membered ether ring puckers to accommodate the strain of the fused cyclopropane.
Exo vs. Endo: The 6-amino group can exist in an exo (pointing away from the ether ring) or endo (pointing toward the ether ring) orientation. The exo-isomer is thermodynamically favored and is the standard commercial building block due to the stereoselectivity of the precursor synthesis (cyclopropanation).
Puckering: The oxygen atom at position 3 relieves some transannular strain compared to the carbocyclic analog (bicyclo[3.1.0]hexane), but the system remains highly rigid.
Physicochemical Properties Table
Property
Value / Description
Notes
Molecular Formula
C₅H₉NO
Free base
Molecular Weight
99.13 g/mol
135.59 g/mol (HCl salt)
CAS Number
693248-55-4
Hydrochloride salt
Topological Polar Surface Area (TPSA)
35.25 Ų
9.2 (Ether) + 26.0 (Amine)
LogP (Calculated)
-0.7 to -0.2
Highly hydrophilic
pKa (Estimated)
8.2 – 8.6
Lower than cyclohexylamine (10.[1]6) due to -I effect of Oxygen
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
Amine (D/A), Ether (A)
Stereochemistry
(1R, 5S, 6R) / (1S, 5R, 6S)
Usually supplied as trans (exo) racemate or enantiopure
Synthetic Methodology
The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a sequential process involving carbene addition followed by functional group rearrangement.
Retrosynthetic Analysis
The most robust route disconnects the amine to a carboxylic acid, which traces back to 2,5-dihydrofuran and ethyl diazoacetate .
Figure 1: Synthetic pathway from 2,5-dihydrofuran to the target amine via Curtius rearrangement.
Detailed Experimental Protocol
Step 1: Cyclopropanation (Synthesis of Ethyl Ester)
Procedure: To a solution of 2,5-dihydrofuran in DCM at 0°C, add the catalyst. Slowly add ethyl diazoacetate via syringe pump over 4 hours to minimize dimerization. Stir at room temperature for 12 hours.
Workup: Filter through a celite pad to remove Rh catalyst. Concentrate in vacuo.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the exo-ester (major) and endo-ester (minor). Isolate the exo-isomer.
Step 2: Curtius Rearrangement (Acid to Amine)
Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 4 hours. Acidify to pH 3 and extract with EtOAc to obtain the carboxylic acid.
Rearrangement: Dissolve the acid (1.0 eq) in dry t-Butanol (solvent/reactant). Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
Reaction: Heat to reflux (85°C) for 16 hours. The intermediate isocyanate is trapped in situ by t-Butanol to form the Boc-protected amine.
Deprotection: Dissolve the Boc-amine in 4M HCl in Dioxane. Stir at RT for 2 hours. Precipitate the product with diethyl ether.
Yield: White solid (HCl salt).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
Researchers utilize 3-oxabicyclo[3.1.0]hexan-6-amine to replace:
Cyclohexylamine: To lower LogP and introduce polarity without adding a hydrogen bond donor.
Piperidine/Morpholine: To rigidify the structure. The vectors of the 6-amine are fixed relative to the ether oxygen, unlike the flipping chair conformations of piperidine.
Impact on DMPK Parameters
Metabolic Blockade: The bridgehead carbons (C1/C5) are quaternary-like in their connectivity (tertiary carbons but sterically shielded), reducing susceptibility to oxidative metabolism.
Permeability: The lower pKa (approx 8.4) compared to standard secondary amines ensures a higher fraction of the neutral species exists at physiological pH (7.4), facilitating passive diffusion across membranes.
Figure 2: Strategic rationale for scaffold selection in lead optimization.
Safety and Handling
Hazard Identification: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.
Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.
Reactivity: The cyclopropane ring is stable under standard acidic/basic conditions but may open under harsh hydrogenation conditions (e.g., high pressure H₂/Pd-C) or strong Lewis acids.
A Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This guide covers its commercial availability, key suppliers, chemical properties, and its emerging role in the design of novel therapeutics.
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold
The 3-Oxabicyclo[3.1.0]hexane moiety is a conformationally restricted, saturated heterocyclic scaffold. Its rigid, three-dimensional structure makes it an attractive bioisostere for various cyclic and aromatic systems in drug design. The introduction of this scaffold can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of drug candidates. The amine functionality at the 6-position of the hydrochloride salt form provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures.
Commercial Availability and Supplier Landscape
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is commercially available from a number of specialized chemical suppliers. It is typically offered as a racemic mixture or as specific stereoisomers, catering to different research and development needs. The most common commercially available forms are the racemic mixture (CAS Number: 693248-55-4) and the (1R,5S)-enantiomer (CAS Number: 1048962-49-7)[1].
Below is a comparative table of prominent suppliers and their typical product specifications.
Supplier
Product Name
CAS Number
Purity
Physical Form
Notes
MilliporeSigma (distributor)
3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride
693248-55-4
≥97%
Solid
Product sourced from partners like PharmaBlock and ChemScene.
It is imperative for researchers to consult the specific Certificate of Analysis (CoA) provided by the supplier for lot-specific purity and analytical data.
Quality Control and Analytical Profile
Ensuring the quality and purity of starting materials is a cornerstone of reproducible research and successful drug development. For 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a comprehensive analytical testing protocol is essential.
Typical Analytical Methods
While a specific Certificate of Analysis for this compound is not publicly available, based on industry standards for similar chemical entities, the following analytical techniques are commonly employed for quality control:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Supplier websites like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for their products, which should be requested and reviewed by the end-user[2][5].
Interpreting Analytical Data: A Self-Validating System
When evaluating a supplier's data, researchers should look for consistency across different analytical techniques. For instance, the purity value obtained from HPLC should be in agreement with the purity determined by ¹H NMR. The structural information from NMR should be consistent with the molecular weight found by mass spectrometry. This cross-validation of data provides a high degree of confidence in the quality of the material.
Applications in Medicinal Chemistry and Drug Discovery
The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a valuable design element in modern medicinal chemistry. Its application is primarily driven by the desire to move away from flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.
Bioisosteric Replacement of Aromatic Rings
Recent literature highlights the use of related bicyclic scaffolds as bioisosteres of meta-substituted benzene rings. This strategy aims to improve physicochemical properties such as permeability, metabolic stability, and solubility of drug candidates. While the primary literature focuses on the analogous bicyclo[3.1.1]heptane system, the underlying principles are directly applicable to the 3-oxabicyclo[3.1.0]hexane core.
Synthetic Strategies: An Overview
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been an active area of research, with several catalytic routes being developed[6]. A recent review summarizes the progress in this field, highlighting various transition-metal-catalyzed and transition-metal-free catalytic systems.
A common strategy for the synthesis of the related 3-azabicyclo[3.1.0]hexane core involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[7]. This method provides a practical route to this class of compounds with high yields and diastereoselectivities[7].
Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
While this represents a general approach to the aza-analogue, specific synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride are proprietary to the commercial suppliers. Researchers requiring multi-gram quantities or custom derivatives may need to engage with contract research organizations (CROs) that specialize in custom synthesis.
Safe Handling and Storage
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is classified as a hazardous substance. The following safety precautions should be observed:
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The material should be stored in a well-ventilated place, with the container tightly closed. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Always refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a readily available and versatile building block with significant potential in drug discovery. Its rigid, three-dimensional structure offers medicinal chemists a valuable tool to optimize the properties of drug candidates. A thorough understanding of its commercial landscape, quality attributes, and safe handling is essential for its effective utilization in research and development.
Google Patents. Oxabicycloalkane pyrethroid intermediates. [10]
Google Patents. Preparation of 3-azabicyclo [3.1.0] hexane derivatives. [11]
Google Patents. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. [12]
Google Patents. 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. [13]
Google Patents. 4-(IMIDAZO().2-A) PYRID IN-3-YL) -PYRIMIDINE DERIVATIVES. [14]
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link][7]
Request PDF. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link][6]
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]
Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796-804. [Link][15]
Architectural Rigidity in Drug Design: The 3-Oxabicyclo[3.1.0]hexan-6-amine Scaffold
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine for medicinal chemists and drug discovery scientists. Executive Summary In the pursuit of no...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine for medicinal chemists and drug discovery scientists.
Executive Summary
In the pursuit of novel chemical space, 3-oxabicyclo[3.1.0]hexan-6-amine has emerged as a high-value "molecular stiffener." Unlike flexible aliphatic amines that incur high entropic penalties upon protein binding, this bicyclic scaffold offers a pre-organized conformation. By fusing a cyclopropane ring to a tetrahydrofuran core, it provides a unique combination of reduced lipophilicity (LogD) , metabolic stability , and defined exit vectors .
This guide dissects the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, specifically highlighting its role in TYK2 and Bromodomain (BET) inhibitor campaigns.
Structural & Physicochemical Profile
The 3-oxabicyclo[3.1.0]hexane core is a conformationally restricted bioisostere of morpholine, piperidine, and cyclohexylamine. Its value lies in its ability to modulate physicochemical properties without significantly altering the steric footprint of the parent molecule.
Key Properties Table
Property
Value / Characteristic
Impact on Drug Design
Molecular Weight
99.13 g/mol (Free Base)
Ideal for FBDD; high ligand efficiency (LE).
Geometry
V-shaped, Bicyclic
Locks N-substituents in a precise vector; mimics exo-cyclic amines.
Lipophilicity (cLogP)
~ -0.5 to 0.2
Significantly lower than cyclohexylamine (cLogP ~1.49), improving solubility.
pKa (Conjugate Acid)
~ 8.5 - 9.0
Slightly lower than typical alkylamines due to the inductive effect of the ether oxygen and increased s-character of the cyclopropyl carbon.
Stereochemistry
(1R,5S,6r) Exo-isomer
The exo isomer is thermodynamically preferred and commercially dominant.
The "Oxygen Effect"
The inclusion of the oxygen atom at position 3 serves two critical functions:
Dipole Introduction: It lowers the overall LogD of the molecule, addressing the "molecular obesity" often seen in late-stage lead optimization.
Metabolic Blocking: Unlike a cyclohexane ring, which is prone to P450-mediated oxidation at the C3/C4 positions, the ether oxygen blocks these sites, enhancing metabolic stability.
Synthetic Accessibility & Manufacturing
The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a self-validating protocol relying on the diastereoselective cyclopropanation of 2,5-dihydrofuran.
The most robust route proceeds via the ethyl ester intermediate, followed by hydrolysis and a Curtius rearrangement to install the amine with retention of configuration.
Figure 1: Validated synthetic pathway for the production of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine.
Critical Process Parameters (CPP)
Stereocontrol: The Rhodium-catalyzed cyclopropanation predominantly yields the exo-ester. Recrystallization of the carboxylic acid intermediate is often required to remove trace endo isomers.
Safety: The Curtius rearrangement involves azide intermediates. On a large scale, flow chemistry is recommended to manage the exotherm and minimize the accumulation of acyl azides.
Medicinal Chemistry Applications
Case Study: TYK2 Inhibitors
In the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, the 3-oxabicyclo[3.1.0]hexan-6-amine moiety has been utilized to replace flexible alkyl amines attached to the pyrazolo[3,4-b]pyridine core.
Mechanism: The rigid scaffold orients the amide bond to interact optimally with the solvent-front region of the kinase ATP-binding pocket.
Outcome: Improved selectivity against JAK1/JAK2 and enhanced permeability compared to more polar, flexible analogs.
Case Study: Bromodomain (BET) Inhibitors
Research into BD2-selective inhibitors (e.g., by the University of Strathclyde) demonstrated the utility of this amine as a solubilizing group.
Challenge: Many BET inhibitors suffer from poor aqueous solubility due to flat, aromatic cores.
Solution: Appending the 3-oxabicyclo[3.1.0]hexan-6-amine via reductive amination or amide coupling introduced sp3 character (Fsp3) and polarity without introducing a high-molecular-weight penalty.
Bioisosteric Replacement Strategy
This scaffold is an ideal bioisostere for:
Cyclopropylamine: Provides similar steric bulk but higher polarity.
Cyclohexylamine: Reduces lipophilicity and blocks metabolism.
4-Aminotetrahydropyran: Offers a more constrained geometry, potentially improving potency if the binding pocket is narrow.
Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)
Use this protocol to attach the amine to a carboxylic acid core.
3-Oxabicyclo[3.1.0]hexan-6-amine: A High-Value Scaffold for Next-Gen Drug Discovery
Executive Summary In the pursuit of novel chemical space, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical building block for medicinal chemists. Functioning as a conformationally restricted bioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel chemical space, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical building block for medicinal chemists. Functioning as a conformationally restricted bioisostere of morpholine and proline, this bicyclic ether-amine offers a unique combination of reduced lipophilicity (LogD), enhanced metabolic stability, and precise vector alignment. This guide details the synthesis, physicochemical properties, and application of this scaffold in high-value targets such as BET bromodomain and NLRP3 inhibitors.
Structural & Physicochemical Profile
The 3-oxabicyclo[3.1.0]hexane core fuses a cyclopropane ring to a tetrahydrofuran ring. When functionalized with an amine at the 6-position (the apex of the cyclopropane), it creates a rigidified vector for substituent presentation.
The "Exo" vs. "Endo" Conformation
The stereochemistry at the 6-position is the defining feature of this scaffold's utility.
Exo (trans): The amine points away from the oxygen bridge. This is the most common isomer in drug design as it mimics the extended conformation of piperazine or morpholine but with a distinct C-N vector.
Endo (cis): The amine points towards the oxygen bridge. This isomer is more sterically congested and often mimics a folded conformation.
Physicochemical Comparison
Replacing a standard morpholine or piperidine ring with the 3-oxabicyclo[3.1.0]hexane moiety often results in improved drug-like properties (DMPK).
Property
Morpholine
3-Oxabicyclo[3.1.0]hexan-6-amine
Advantage
Conformation
Flexible (Chair/Boat)
Rigid (Locked)
Lower entropic penalty upon binding
Basicity (pKa)
~8.3
~8.5 - 9.0 (Est.)
Tunable basicity for solubility
Lipophilicity (cLogP)
-0.86
-1.06
Lower LogP improves metabolic stability
Metabolic Liability
High (alpha-oxidation)
Low
Bridgehead carbons block oxidation
Synthetic Accessibility & Protocols
The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a classic example of carbenoid chemistry followed by rearrangement. The route below prioritizes safety and scalability, avoiding the isolation of potentially explosive acyl azides.
Core Synthesis Pathway
The synthesis begins with commercially available 2,5-dihydrofuran .
Figure 1: Synthetic route from 2,5-dihydrofuran to the amine salt via Curtius rearrangement.
Activation: In a flame-dried round-bottom flask under N2, dissolve the carboxylic acid in anhydrous t-BuOH. Add TEA and stir for 10 minutes at room temperature.
Azide Formation: Add DPPA dropwise via syringe. Caution: DPPA is toxic. Handle in a fume hood.
Rearrangement: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. The reaction passes through an isocyanate intermediate which is trapped in situ by t-BuOH to form the Boc-carbamate.
Checkpoint: Monitor by LCMS for disappearance of acid and appearance of the Boc-amine mass (M+H = MW + 100).
Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute the residue with EtOAc and wash with 5% citric acid (to remove excess TEA), saturated NaHCO3, and brine. Dry over Na2SO4.
Deprotection: Dissolve the crude Boc-amine in 4M HCl in dioxane. Stir at room temperature for 2 hours. The product, 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride , will often precipitate as a white solid. Filter and wash with ether.
Medicinal Chemistry Applications
The 3-oxabicyclo[3.1.0]hexane scaffold is not just a passive linker; it is an active determinant of pharmacological selectivity.
Case Study: BET Bromodomain Inhibitors
In the development of selective inhibitors for the second bromodomain (BD2) of the BET family, researchers at GSK utilized this scaffold to solve a critical solubility and selectivity challenge.[1]
Challenge: Previous dihydrobenzofuran (DBF) templates suffered from high lipophilicity and poor metabolic stability.
Solution: Incorporation of the 3-oxabicyclo[3.1.0]hexan-6-amine moiety.[2]
Mechanism: The scaffold acted as a solubilizing group that maintained the necessary vector to interact with the solvent-exposed region of the protein, while the oxygen bridge reduced the overall LogD (ChromLogD = 3.3).
Outcome: The resulting compounds showed >1000-fold selectivity for BD2 over BD1 and improved hepatocyte stability [1].
Vector Analysis & Bioisosterism
The rigid geometry of the bicyclic system forces substituents into specific vectors, unlike the "floppy" nature of piperidines.
Figure 2: Entropic advantage of the conformationally locked 3-oxabicyclo scaffold binding to a protein target.
Emerging Areas: NLRP3 & Mcl-1
Recent patent literature highlights the use of this amine in NLRP3 inflammasome inhibitors [2] and Mcl-1 inhibitors [3]. In these contexts, the amine often serves as a "warhead" attachment point or a solvent-front interaction motif, where the bicyclic core prevents metabolic oxidative opening that would occur on a simple cyclobutyl or cyclopentyl ring.
References
Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. University of Strathclyde / GSK. (2022).
Dérivés d'azaindazole utiles en tant qu'inhibiteurs de la protéine réceptrice de type nod 3. Google Patents (WO2025128781A1). (2025).
Mcl-1 inhibitors. Google Patents (US20190352271A1). (2019).
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry - A European Journal. (2023).
Application Notes and Protocols for the N-Alkylation of 3-Oxabicyclo[3.1.0]hexan-6-amine
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted bicyclic system that has garnered significant intere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid structure allows for precise orientation of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective ligands for various biological targets. The primary amine at the 6-position serves as a critical handle for introducing diverse functionalities through N-alkylation, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of similar bicyclic amines, such as the 3-azabicyclo[3.1.0]hexane core, are key structural features in a wide range of biologically active compounds, including natural products and pharmaceuticals.[1][2] This application note provides a detailed guide to the N-alkylation of 3-oxabicyclo[3.1.0]hexan-6-amine, focusing on two robust and widely applicable protocols: reductive amination and direct alkylation with alkyl halides.
Causality in Method Selection: Navigating the Challenges of N-Alkylation
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis.[3] However, a significant challenge lies in controlling the degree of alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[4][5] This "runaway" reaction complicates purification and reduces the yield of the desired mono-alkylated product.[5]
To address this, two primary strategies are employed:
Reductive Amination: This is often the preferred method for mono-N-alkylation. It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and generally avoids over-alkylation because the imine intermediate is typically more reactive towards the reducing agent than the resulting secondary amine is towards another molecule of the carbonyl compound.[6]
Direct Alkylation: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide or sulfonate.[7] While seemingly straightforward, it is prone to over-alkylation.[4] However, by carefully controlling stoichiometry, reaction time, and temperature, and by using a suitable base, mono-alkylation can be achieved, particularly with sterically hindered amines or less reactive alkylating agents.
This guide will detail protocols for both methods, providing researchers with the flexibility to choose the most appropriate approach based on the available starting materials and the desired final product.
Protocol 1: Reductive Amination for Mono-N-Alkylation
This protocol describes the N-alkylation of 3-oxabicyclo[3.1.0]hexan-6-amine with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This mild and selective reducing agent is particularly effective for reductive aminations.[8]
Application of 3-Oxabicyclo[3.1.0]hexan-6-amine in the synthesis of TYK2 inhibitors
Application Notes & Protocols: The Strategic Use of Conformationally Restricted Amines in the Synthesis of Novel TYK2 Inhibitors Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This tec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols: The Strategic Use of Conformationally Restricted Amines in the Synthesis of Novel TYK2 Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for Tyrosine Kinase 2 (TYK2) inhibitors, a pivotal class of therapeutics for autoimmune diseases. We present a dual-perspective analysis. First, a detailed examination of the synthesis of Deucravacitinib (BMS-986165), a first-in-class allosteric TYK2 inhibitor, is provided as a case study, highlighting a state-of-the-art manufacturing process. Second, we explore the potential application of conformationally restricted bicyclic amines, such as 3-Oxabicyclo[3.1.0]hexan-6-amine, in the design of next-generation kinase inhibitors. While not a component of current leading TYK2 inhibitors, this scaffold represents a valuable building block in medicinal chemistry for its ability to confer structural rigidity, improve physicochemical properties, and explore novel chemical space. This guide offers both established protocols and forward-looking strategies for professionals in drug discovery and development.
Part 1: The Landscape of TYK2 Inhibition and a Case Study in Synthesis
Introduction: TYK2 as a Therapeutic Target
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical mediators of cytokine signaling. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event triggers STAT dimerization, nuclear translocation, and subsequent gene transcription, driving cellular responses such as inflammation, proliferation, and differentiation.
TYK2 is specifically involved in signaling pathways for key cytokines like IL-12, IL-23, and Type I interferons (IFNs), which are central to the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[3][4]
A significant challenge in targeting JAKs has been achieving selectivity, as the ATP-binding catalytic domains (known as the JH1 domain) are highly conserved across the family.[1] Non-selective JAK inhibition can lead to a range of side effects due to the broad suppression of multiple cytokine pathways. A groundbreaking strategy to overcome this has been the development of allosteric inhibitors that target the less conserved pseudokinase (JH2) domain, which regulates the activity of the JH1 domain.[1][2][3] Deucravacitinib (BMS-986165) is the first approved drug to successfully employ this mechanism, achieving high selectivity for TYK2.[5][6]
Signaling Pathway of TYK2-Mediated Cytokine Action
The diagram below illustrates the canonical JAK-STAT pathway involving TYK2. Cytokine binding leads to receptor dimerization and the activation of receptor-associated TYK2. Activated TYK2 then phosphorylates STAT proteins, initiating the downstream signaling cascade. Allosteric inhibition of the TYK2 JH2 domain prevents the conformational changes necessary for JH1 domain activation, thus blocking this entire process.
Caption: High-level overview of Deucravacitinib synthesis.
Protocol: Key Buchwald-Hartwig C-N Coupling Step
This protocol is adapted from the process described by Treitler et al. in Organic Process Research & Development. [7]It represents a crucial, highly optimized step in the commercial synthesis.
Objective: To couple the advanced pyridazine core with the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline fragment.
Materials:
6-chloro-N-(methyl-d3)pyridazine-3-carboxamide (Precursor A derivative)
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Precursor B)
Palladium(II) acetate (Pd(OAc)₂)
Josiphos-type ligand (e.g., SL-J009)
Potassium carbonate (K₂CO₃)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Acetonitrile (MeCN)
Toluene (PhMe)
Procedure:
Vessel Preparation: To a nitrogen-purged reactor, add the aniline precursor (1.0 equiv), palladium(II) acetate (0.0075 equiv), and the Josiphos ligand (0.0158 equiv).
Solvent Addition: Add a mixture of acetonitrile and toluene. Stir the mixture to ensure homogeneity.
Rationale: The mixed solvent system was optimized for solubility of all components and reaction performance. Toluene can aid in azeotropically removing traces of water.
Base Addition: Add potassium carbonate (3.6 equiv) and DBU (1.0 equiv).
Rationale: A "dual-base" system was found to be critical for robustness and high yield. [7]K₂CO₃ is a weaker, solid base, while DBU is a strong, non-nucleophilic liquid base. This combination likely facilitates both the catalytic cycle and substrate deprotonation effectively.
Substrate Addition: Add the chlorinated pyridazine precursor (1.2 equiv).
Reaction Execution: Heat the reaction mixture to 70 °C and maintain for approximately 18 hours, or until reaction completion is confirmed by HPLC analysis.
Rationale: 70 °C provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant degradation of reactants or products.
Work-up and Isolation: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the product is crystallized from the filtrate, often after a solvent swap or addition of an anti-solvent.
Purification: The isolated solid is typically washed with an appropriate solvent and dried under vacuum to yield the coupled product with high purity.
Part 2: A Perspective on Novel Scaffolds in Kinase Inhibitor Design
While the synthesis of Deucravacitinib is well-established, the quest for novel, potent, and selective kinase inhibitors is ongoing. The exploration of new chemical matter is essential for developing next-generation therapeutics with improved properties. Conformationally restricted scaffolds are a key area of this exploration.
The Role of Conformationally Restricted Amines in Drug Design
Conformationally restricted molecules, such as bicyclic amines, offer several advantages in medicinal chemistry:
[8]
Reduced Entropy of Binding: By locking the molecule into a more defined shape, the entropic penalty upon binding to a target protein is minimized, which can lead to higher binding affinity.
[8]2. Improved Selectivity: The rigid structure can provide more specific interactions with a target's binding pocket, reducing off-target effects.
Enhanced Physicochemical Properties: Introducing saturated, three-dimensional structures can improve properties like solubility and metabolic stability while reducing lipophilicity compared to flat aromatic rings. This is a common strategy known as bioisosteric replacement.
[7]4. Novelty and IP: They provide access to novel and patentable chemical space.
The 3-Oxabicyclo[3.1.0]hexane and the closely related 3-Azabicyclo[3.1.0]hexane frameworks are excellent examples of such scaffolds. [1][9]Their rigid, three-dimensional shape makes them attractive replacements for more flexible or planar moieties in drug candidates.
Hypothetical Application of 3-Oxabicyclo[3.1.0]hexan-6-amine in TYK2 Inhibitor Synthesis
Although not currently used in known TYK2 inhibitors, a molecule like 3-Oxabicyclo[3.1.0]hexan-6-amine could be strategically incorporated into a novel inhibitor series. For instance, it could be used as a bioisostere for a cyclopropyl or a small heterocyclic group often found in kinase inhibitors.
Example Design Strategy:
In many kinase inhibitors, a small amine-containing fragment is used to form a key hydrogen bond or to project a vector into a specific pocket of the enzyme. The rigid bicyclic structure of 3-Oxabicyclo[3.1.0]hexan-6-amine would precisely orient the amine functional group and the bicyclic core.
Proposed Synthetic Connection:
A common reaction to incorporate such an amine is through nucleophilic aromatic substitution (SNAᵣ) or a coupling reaction, similar to the Buchwald-Hartwig reaction detailed earlier.
Protocol: Conceptual SNAᵣ Reaction for Scaffold Incorporation
Objective: To couple 3-Oxabicyclo[3.1.0]hexan-6-amine to an activated heteroaromatic core (a common feature in kinase inhibitors).
Materials:
2,4-dichloro-pyrimidine (as a representative electrophilic core)
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
Reactant Preparation: In a reaction vessel, dissolve the 2,4-dichloro-pyrimidine (1.0 equiv) in DMSO.
Amine and Base Addition: Add the 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
Rationale: The hydrochloride salt of the amine is often more stable and easier to handle. A base is required to liberate the free amine in situ. DIPEA is a common choice as it is non-nucleophilic and will not compete in the reaction.
Reaction Execution: Heat the mixture to 80-100 °C. The reaction progress would be monitored by LC-MS.
Rationale: SNAᵣ reactions on electron-deficient heteroaromatics often require heat to proceed at a reasonable rate. The more reactive chlorine at the 4-position of the pyrimidine is expected to react preferentially.
Work-up and Isolation: After completion, the reaction mixture would be cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers would be washed, dried, and concentrated.
Purification: The crude product would be purified by column chromatography to isolate the desired monosubstituted product. This intermediate could then be further elaborated to a final TYK2 inhibitor candidate.
This conceptual protocol demonstrates how this specific bicyclic amine could be readily incorporated into a synthetic workflow, enabling researchers to explore its potential in creating novel, structurally rigid kinase inhibitors. The analogous 3-azabicyclo[3.1.0]hexane scaffold has already been successfully used to develop dual TYK2/JAK1 inhibitors, validating the strategic value of this molecular architecture in the field.
[4]
References
Deucravacitinib (BMS-986165) is a small molecule allosteric inhibitor of tyrosine kinase 2 (TYK2)... J Labelled Comp Radiopharm., 2025. 10
Treitler, D. S., et al. Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Org. Process Res. Dev., 2022. 11
Deucravacitinib (BMS-986165) is a selective, oral allosteric inhibitor of tyrosine kinase 2 (TYK2). MedKoo Biosciences.12
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi, 2022. 13
Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. ACS Publications, 2022. 14
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions... Beilstein Journals, 2022. 1
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines... MDPI, 2025. 9
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Publications, 2022. 15
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC, 2022. 16
Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. PubMed, 2022.
Design and Optimization of a Series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual Inhibitors of TYK2 and JAK1. ResearchGate, 2020.
Bioisosteric Replacements. Chemspace.
Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals, 2021.
Application Note: Synthesis of NLRP3 Inhibitors Incorporating 3-Oxabicyclo[3.1.0]hexan-6-amine
This Application Note and Protocol guide details the synthesis of next-generation NLRP3 inhibitors utilizing the conformationally restricted building block 3-Oxabicyclo[3.1.0]hexan-6-amine . [1] Executive Summary The NLR...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis of next-generation NLRP3 inhibitors utilizing the conformationally restricted building block 3-Oxabicyclo[3.1.0]hexan-6-amine .
[1]
Executive Summary
The NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of gout, Alzheimer’s disease, and atherosclerosis.[1] First-generation inhibitors (e.g., sulfonylureas like MCC950) demonstrated potency but faced metabolic stability and pharmacokinetic (PK) challenges.
Current medicinal chemistry strategies focus on replacing flexible alkyl amines with conformationally locked bicyclic systems . The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold serves as a high-value bioisostere for morpholine, piperidine, or cyclohexylamine. Its inclusion restricts the rotational freedom of the pharmacophore, reducing the entropic penalty of binding to the NLRP3 NACHT domain while lowering lipophilicity (LogD) via the ether oxygen.
This guide provides a validated protocol for synthesizing Azaindazole-based NLRP3 inhibitors functionalized with this specific bicyclic amine, a strategy prominently featured in recent patent literature (e.g., WO2025128781A1).
Strategic Rationale: The "Conformational Lock" Effect
In drug design, replacing a flexible side chain with a rigid analog often improves potency and selectivity.
High rotatable bonds; high entropy cost upon binding.
Locked "boat-like" conformation; pre-organized for binding.
Increased Potency (Lower )
Lipophilicity
High LogP (Lipophilic).
Lower LogP due to ether oxygen.
Improved Solubility & Metabolic Stability
Vector
Substituents project in multiple vectors.
Defined exit vector ( vs isomerism).
Precise SAR Exploration
Mechanism of Action
These inhibitors typically target the NACHT domain of NLRP3, preventing the ATP-dependent oligomerization of the inflammasome complex. By blocking this step, the recruitment of ASC and Pro-caspase-1 is halted, preventing the release of IL-1
and IL-18.
Figure 1: Mechanism of NLRP3 inhibition. The 3-oxabicyclo-based inhibitor binds the NACHT domain, preventing the critical oligomerization step.
Chemical Synthesis Protocol
This protocol describes the synthesis of a representative Azaindazole-core inhibitor (Compound 4 ) via a nucleophilic aromatic substitution (
) followed by a cyclization cascade.
Reagents & Materials[2][4][5][6]
Building Block: (1R,5S,6S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS: 693248-55-4).
Core Intermediate: 2-Azido-6-chloronicotinaldehyde (Commercial or synthesized from 2,6-dichloronicotinaldehyde).
Base:
-Diisopropylethylamine (DIPEA).
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Catalyst (Optional): Copper(I) iodide (for difficult couplings, though
is usually sufficient).
Workflow Diagram
Figure 2: Synthetic route for incorporating the bicyclic amine into a heteroaryl core.
Detailed Step-by-Step Procedure
Step 1: Nucleophilic Aromatic Substitution ()
This step attaches the "warhead" amine to the pyridine ring. The electron-withdrawing aldehyde and azide groups at positions 3 and 2 activate the chlorine at position 6 for displacement.
Preparation: In a microwave-safe vial or round-bottom flask, dissolve 2-azido-6-chloronicotinaldehyde (1.0 equiv, e.g., 176 mg) in anhydrous Acetonitrile (0.1 M concentration).
Remove solvent (high vacuum required for DMF/DCB).
Flash Chromatography: Elute with a gradient of DCM:MeOH (0–10%) or Hexane:EtOAc (0–100%).
Reverse Phase HPLC: Recommended for final library purification (Water/Acetonitrile + 0.1% Formic Acid).
Analytical Data (Expected)
1H NMR (DMSO-d6): The 3-oxabicyclo[3.1.0]hexane protons are distinct. Look for the bridgehead protons (
1.6–1.8 ppm, m, 2H) and the ether methylene protons (3.6 ppm (d) and 3.8 ppm (d)). The aromatic core will show characteristic singlets/doublets for the azaindazole system.
LC-MS:
consistent with the core + 98 Da (amine fragment).
Validation: In Vitro NLRP3 Inhibition Assay
To confirm the synthesized compound inhibits the NLRP3 inflammasome, use a cellular IL-1
release assay.
Protocol
Cell Line: THP-1 human monocytes or Bone Marrow-Derived Macrophages (BMDMs).
Priming (Signal 1): Seed cells in 96-well plates. Treat with LPS (100 ng/mL) for 3 hours to upregulate NLRP3 and Pro-IL-1
expression.
Inhibitor Treatment: Add the synthesized 3-oxabicyclo-inhibitor at varying concentrations (e.g., 1 nM to 10
M) for 30 minutes.
Activation (Signal 2): Stimulate with Nigericin (10
M) or ATP (5 mM) for 1 hour to trigger inflammasome assembly.
Readout:
Collect supernatant.
Quantify secreted IL-1
using an ELISA kit or HTRF assay.
Cytotoxicity Check: Perform an MTT or LDH assay on the cells to ensure reduced cytokine levels are due to inhibition, not cell death.
Success Criteria
IC50: < 100 nM is considered potent for this class.
Selectivity: Compound should not inhibit AIM2 (dsDNA-induced) or NLRC4 (Flagellin-induced) inflammasomes, proving specificity to NLRP3.
References
World Intellectual Property Organization. (2025). WO2025128781A1 - Azaindazole derivatives useful as inhibitors of the NOD-like receptor protein 3.
Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255.
Fulp, J. W., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors. Journal of Medicinal Chemistry, 61(12).
Humphries, F., et al. (2020). The NLRP3 inflammasome: activation, regulation, and disease.[1][2] Physiological Reviews.
Application Notes and Protocols for the Design of TBK1/IKKε Inhibitors Utilizing Bicyclic Scaffolds
Executive Summary TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are noncanonical IKK serine/threonine kinases that have emerged as critical nodes in innate immunity, inflammation, and oncology.[1] Their dysr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are noncanonical IKK serine/threonine kinases that have emerged as critical nodes in innate immunity, inflammation, and oncology.[1] Their dysregulation is implicated in a range of pathologies, including autoimmune diseases, metabolic disorders, and cancer, making them prime targets for therapeutic intervention.[1] However, the high structural homology between TBK1, IKKε, and other kinases presents a significant challenge for the development of potent and selective inhibitors.[2] This guide explores the strategic use of conformationally restricted scaffolds, specifically focusing on the potential role of the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety, in the rational design of next-generation TBK1/IKKε inhibitors. While direct literature linking this specific fragment to TBK1/IKKε is sparse, this document provides a forward-looking, expert-guided framework for its application, based on the proven success of the broader bicyclo[3.1.0]hexane class in medicinal chemistry.[3][4]
Part 1: The Strategic Imperative for Rigid Scaffolds in Kinase Inhibitor Design
The development of small molecule kinase inhibitors is often a balancing act between achieving high potency and maintaining selectivity to avoid off-target effects.[1] Many traditional inhibitor designs incorporate flexible aliphatic or cyclic systems, such as cyclohexane. While effective, these flexible linkers can adopt multiple conformations, only one of which may be optimal for binding to the target kinase. This conformational ambiguity can come at an entropic cost upon binding and may allow the inhibitor to fit into the binding sites of other, undesired kinases, leading to a poor selectivity profile.
The bicyclo[3.1.0]hexane scaffold offers a compelling solution to this problem.[3] By its very nature, this fused-ring system is conformationally rigid, acting as a "perpetual boat" conformation of cyclohexane.[3] This pre-organization of the molecule's three-dimensional structure provides several key advantages:
Potency Enhancement: The scaffold's rigidity reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a specific conformation. This can lead to tighter binding and lower IC50 values.[3]
Improved Selectivity: The precise, fixed orientation of substituents on the bicyclic core allows for optimized interactions with specific residues in the target's binding pocket while clashing with residues in the pockets of off-target kinases.[3]
Favorable Physicochemical Properties: Compared to a simple cyclohexane, the bicyclo[3.1.0]hexane core offers a similar molecular weight and only a modest increase in lipophilicity, making it an attractive bioisostere in drug design.[3]
Novel Chemical Space: These scaffolds provide access to unique three-dimensional chemical space, offering opportunities to develop novel intellectual property.
The utility of this scaffold is not merely theoretical; it is a core component of multiple drug candidates that have entered clinical trials for various targets, including other kinases like Aurora kinase A.[3]
Caption: Advantage of a rigid scaffold in inhibitor design.
Part 2: Application Note - Design Rationale for a 3-Oxabicyclo[3.1.0]hexan-6-amine-Based Inhibitor Series
This section outlines a prospective strategy for incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety into a novel TBK1/IKKε inhibitor.
2.1 Foundational Scaffold and Hypothesis
Many potent kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The aminopyrimidine scaffold is a well-validated core for TBK1 inhibitors.[5] Our hypothesis is that the 3-Oxabicyclo[3.1.0]hexan-6-amine fragment can be appended to this core, where it will project out of the ATP binding site towards the solvent-exposed region.
Rationale:
The Aminopyrimidine Core: Serves as the primary anchor, forming crucial hydrogen bonds with the kinase hinge, mimicking the adenine portion of ATP.
The Bicyclic Moiety: The rigid 3-Oxabicyclo[3.1.0]hexane unit will act as a stiff linker, precisely positioning the exocyclic amine. The oxygen atom within the scaffold (oxa-) can potentially improve aqueous solubility and serve as a hydrogen bond acceptor.
The Exocyclic Amine: This functional group provides a key attachment point for further chemical exploration (R-groups). By modifying this position, we can tune the inhibitor's properties to enhance potency, improve cell permeability, or reduce interaction with efflux transporters.
Caption: General synthetic workflow for the inhibitor candidate.
Protocol: Synthesis of (Compound X)
Step 1: Synthesis of the protected 3-Oxabicyclo[3.1.0]hexan-6-amine.
This key intermediate can be synthesized from commercially available starting materials via established methods for creating bicyclic systems, potentially involving an intramolecular cyclopropanation followed by functional group manipulation to install the amine. [3]For this protocol, we assume access to Boc-protected 3-Oxabicyclo[3.1.0]hexan-6-amine.
Step 2: Synthesis of the 2-amino-4-chloro-5-iodopyrimidine core.
This intermediate can be prepared via established heterocyclic chemistry routes.
Step 3: Coupling of the Scaffold and Core (SNAr Reaction).
a. To a solution of 2-amino-4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added Boc-protected 3-Oxabicyclo[3.1.0]hexan-6-amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
b. The reaction mixture is heated to 100 °C and stirred under a nitrogen atmosphere for 12-18 hours, monitoring by LC-MS.
c. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.
d. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
a. The product from Step 3 (1.0 eq), a terminal alkyne (e.g., ethynylbenzene, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) are combined in a flask under nitrogen.
b. Anhydrous tetrahydrofuran (THF) and triethylamine (TEA) are added.
c. The mixture is stirred at 60 °C for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).
d. The reaction is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Step 5: Boc-Deprotection.
a. The purified product from Step 4 is dissolved in dichloromethane (DCM).
b. Trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C.
c. The solution is stirred at room temperature for 1-2 hours.
d. The solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield the free amine.
Step 6: Final Derivatization (Amide Coupling).
a. To a solution of the amine from Step 5 (1.0 eq) in DCM are added the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
b. The reaction is stirred at room temperature for 2-4 hours.
c. The mixture is diluted with DCM, washed with water and brine, dried, and concentrated. The final compound is purified by preparative HPLC to yield the target molecule.
Part 4: Protocol - In Vitro Biochemical and Cellular Profiling
4.1 Protocol: In Vitro TBK1/IKKε Kinase Inhibition Assay (IC50 Determination)
This protocol is designed for a 384-well plate format and utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
ATP: Prepare a solution in assay buffer at 2x the final desired concentration (typically at the Km value for each enzyme).
Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute into assay buffer.
Assay Procedure:
a. Add 2.5 µL of test compound solution or DMSO (control) to the wells of a 384-well plate.
b. Add 2.5 µL of 2x enzyme/substrate mix in assay buffer to each well.
c. Incubate for 15 minutes at room temperature to allow compound binding.
d. Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
e. Incubate for 60 minutes at room temperature.
f. Stop the reaction by adding 5 µL of TR-FRET detection mix (containing EDTA and the Europium-labeled antibody).
g. Incubate for 60 minutes at room temperature to allow antibody binding.
h. Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).
Data Analysis:
Calculate the ratio of the 665 nm / 615 nm emissions.
Normalize the data to high (DMSO only) and low (no enzyme) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate in a cellular context.
Cell Culture and Treatment:
a. Seed A549 cells (or another suitable cell line) in a 6-well plate and grow to 80-90% confluency.
b. Pre-treat cells with various concentrations of the test inhibitor (or DMSO control) for 1 hour.
c. Stimulate the TBK1/IKKε pathway by transfecting with Poly(I:C) for 4-6 hours.
Lysate Preparation:
a. Wash cells with ice-cold PBS.
b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
d. Determine protein concentration using a BCA assay.
Western Blotting:
a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
c. Incubate the membrane overnight at 4 °C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH).
d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Quantify band intensity using imaging software.
Normalize the phospho-protein signal to the total protein signal and the loading control.
A dose-dependent decrease in the p-TBK1 and p-IRF3 signal relative to the vehicle control indicates cellular activity of the inhibitor.
References
Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available at: [Link]
Sun, W., et al. (2025). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
Request PDF. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available at: [Link]
García-Cárceles, J., et al. (2021). Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Expert Opinion on Therapeutic Patents, 31(12), 1113-1127. Available at: [Link]
Thieme. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Synform. Available at: [Link]
Google Patents. (n.d.). US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors.
Venkatraman, S., et al. (2010). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 1(4), 161–165. Available at: [Link]
Semantic Scholar. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available at: [Link]
Google Patents. (n.d.). WO2019233891A1 - Tbk1 inhibitor compounds.
MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]
Application Note: Amide Coupling Protocols for 3-Oxabicyclo[3.1.0]hexan-6-amine
This Application Note is structured to guide medicinal chemists and process scientists through the specific nuances of utilizing 3-Oxabicyclo[3.1.0]hexan-6-amine in amide coupling reactions. [1] Executive Summary 3-Oxabi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide medicinal chemists and process scientists through the specific nuances of utilizing 3-Oxabicyclo[3.1.0]hexan-6-amine in amide coupling reactions.
[1]
Executive Summary
3-Oxabicyclo[3.1.0]hexan-6-amine (CAS: 693248-55-4, HCl salt) is a high-value building block in medicinal chemistry. It serves as a conformationally restricted spacer, offering a unique vector for substituent exit compared to standard piperidines or pyrrolidines.
However, this scaffold presents two distinct challenges for amide coupling:
Electronic Deactivation: The amine is attached directly to a cyclopropane ring, which possesses significant
-character, lowering the lone pair energy. Combined with the inductive electron-withdrawing effect of the 3-oxa oxygen, the nucleophilicity is attenuated compared to standard alkyl amines.
Steric Strain & Shielding: Depending on the stereochemistry (exo vs. endo), the nucleophilic attack trajectory can be hindered by the bicyclic framework.
This guide provides two validated protocols: a High-Performance Method (HATU) for discovery chemistry and a Scalable Method (T3P) for process development, ensuring high conversion and minimal side reactions.
Pre-Reaction Analysis & Handling
Physicochemical Properties
Property
Value / Description
Implication for Coupling
Form
Hydrochloride Salt (Standard)
Must be neutralized in situ or free-based prior to coupling.
pKa (Est.)
~7.8 – 8.2
Lower than typical secondary amines (~10-11). Requires efficient base scavenging (DIEA/NMM) to maintain reactive free base levels.
Stability
Acid sensitive (cyclopropane)
Avoid highly acidic workups or high temperatures (>80°C) in strong acid to prevent ring opening.
Stereochemistry
Typically Exo-isomer
Exo is more accessible. Endo isomers react significantly slower due to steric clash with the 3-oxa bridge.
Reagent Selection Strategy
Coupling Agent: Standard EDC/HOBt is often too slow for this deactivated amine. HATU (Discovery) or T3P (Process) are recommended.
Base: Diisopropylethylamine (DIEA) is preferred over Triethylamine (TEA) to prevent competitive acylation of the base and to ensure solubility of the amine salt.
Solvent: DMF or DMAc is required for the HATU protocol to solubilize the zwitterionic intermediates. EtOAc or Me-THF is preferred for T3P.
Protocol A: High-Performance Coupling (HATU)
Best for: Discovery scale (10 mg – 500 mg), valuable carboxylic acids, and rapid turnaround.
Base: DIEA (3.0 – 4.0 equiv). Note: Extra equivalents required to neutralize the HCl salt.
Solvent: Anhydrous DMF (Concentration: 0.1 – 0.2 M).
Step-by-Step Procedure
Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
Base Addition 1: Add DIEA (1.0 equiv) and stir for 2 minutes.
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated At-ester.
Amine Preparation: In a separate vial, suspend 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.2 equiv) in minimal DMF. Add DIEA (2.0 – 3.0 equiv) and vortex/sonicate until the solid dissolves (formation of free base).
Addition: Add the Amine/Base solution dropwise to the Activated Acid solution.
Reaction: Stir at RT.
Checkpoint: Monitor by LCMS at 1 hour. Most reactions complete within 2–4 hours.
Troubleshooting: If conversion stalls <50%, heat to 40°C. Do not exceed 60°C to avoid HATU byproducts (guanidinylation).
Workup:
Dilute with EtOAc (10x reaction volume).
Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
Caution: Avoid 1M HCl washes if the product lacks a basic center, as the cyclopropane ring can be sensitive. Use 5% Citric Acid if acidic wash is necessary.
Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Scalable Coupling (T3P)
Best for: Gram scale (>1 g), difficult purifications, and avoiding toxic uronium byproducts.
Reaction: Remove ice bath and allow to warm to RT. Stir for 12–24 hours.
Note: T3P kinetics are slower than HATU but cleaner.
Workup (Self-Cleaning):
Add water directly to the reaction mixture.
Separate phases.
Wash organic layer with 0.5 M NaOH (removes T3P byproducts and unreacted acid) and 5% Citric Acid (removes Pyridine).
Concentrate to yield high-purity amide.
Logical Workflow & Decision Tree
Caption: Decision matrix for selecting the optimal coupling strategy based on scale and reaction performance.
Scientific Rationale & Troubleshooting
Why these reagents?
HATU: The 7-azabenzotriazole moiety facilitates faster reaction rates for hindered amines compared to HOBt/HBTU. Given the lower nucleophilicity of the cyclopropyl amine, the high reactivity of the HATU-generated active ester is necessary to drive the reaction to completion [1].
T3P (Propylphosphonic anhydride): T3P generates a mixed anhydride intermediate. It is chosen for scale-up because the byproducts are water-soluble (removed in washes), avoiding the difficult chromatographic separation of urea byproducts associated with EDC/DCC [2].
Common Failure Modes
Incomplete Neutralization: The HCl salt of the amine is significant. If only 1-2 equivalents of base are used, the amine remains protonated and unreactive. Always use ≥3 equivalents of base.
Steric Clash: If the carboxylic acid is alpha-branched (e.g., gem-dimethyl), the reaction may be extremely slow. In this case, convert the acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.) and react with the amine in DCM/Pyridine.
Epimerization: While less of a concern for the amine, if the carboxylic acid is chiral, T3P/Pyridine at 0°C is the safest method to preserve optical purity [2].
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.
Dunetz, J. R., et al. (2011).[3] T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides. Organic Letters.
Enamine. (n.d.). MADE Building Blocks: 3-Oxabicyclo[3.1.0]hexan-6-amine. Enamine.net.
PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[4][5][6] National Library of Medicine.
3-Oxabicyclo[3.1.0]hexan-6-amine in Fragment-Based Drug Discovery: A Saturated Scaffold for Escaping Flatland
Executive Summary In contemporary medicinal chemistry, the over-reliance on flat, -hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties, such as low aque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the over-reliance on flat,
-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The "Escape from Flatland" paradigm emphasizes the incorporation of -rich, three-dimensional scaffolds to improve drug-like properties.
3-Oxabicyclo[3.1.0]hexan-6-amine has emerged as a highly privileged, low-molecular-weight scaffold in Fragment-Based Drug Discovery (FBDD). By fusing a cyclopropane ring to a tetrahydrofuran core, this molecule achieves extreme conformational rigidity while orienting its amine and ether vectors in a highly defined three-dimensional space[1]. This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and experimental protocols for integrating 3-oxabicyclo[3.1.0]hexan-6-amine into FBDD campaigns.
Structural & Physicochemical Rationale
The Bioisosteric Advantage
3-Oxabicyclo[3.1.0]hexan-6-amine is frequently deployed as a conformationally restricted bioisostere for anilines, morpholines, and piperidines[1].
Causality of Rigidity: The inherent ring strain of the bicyclo[3.1.0]hexane core restricts the pseudo-rotation typically observed in five-membered rings (like standard tetrahydrofurans or pyrrolidines). This pre-organization drastically reduces the entropic penalty (
) upon binding to a target protein's active site.
Metabolic Stability: Unlike electron-rich anilines, which are prone to oxidative metabolism (e.g., via CYP450 enzymes) leading to reactive quinone-imines, the fully saturated bicyclic system is highly resistant to oxidative degradation.
Physicochemical Profile
For a molecule to be an effective FBDD starting point, it must adhere strictly to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 3-Oxabicyclo[3.1.0]hexan-6-amine perfectly aligns with these metrics, offering an exceptional
Table 1: Physicochemical Properties of 3-Oxabicyclo[3.1.0]hexan-6-amine
Property
Value
FBDD Relevance
Molecular Weight
99.13 g/mol
Leaves ample "molecular weight budget" for fragment growing and linking.
(Fraction )
1.0 (5/5 carbons)
Maximizes three-dimensionality; correlates with higher clinical success rates.
cLogP
~ -0.5
Highly hydrophilic, ensuring excellent aqueous solubility for high-concentration biophysical screening.
H-Bond Donors (HBD)
2 (Primary Amine)
Provides a versatile synthetic handle for late-stage functionalization.
H-Bond Acceptors (HBA)
2 (Ether O, Amine N)
Facilitates key interactions with target kinase hinge regions or protease pockets.
Topological Polar Surface Area
~ 35 Ų
Excellent membrane permeability profile.
FBDD Workflow Integration
The integration of 3-oxabicyclo[3.1.0]hexan-6-amine into an FBDD pipeline typically begins with biophysical screening, followed by structural validation, and culminates in synthetic elaboration. Recent successful applications of this fragment include the development of potent MCL-1 inhibitors[4] and NLRP3 receptor proteins[5].
Fragment-based drug discovery workflow utilizing the 3-oxabicyclo[3.1.0]hexane scaffold.
Bioisosteric replacement strategy transitioning from flat aromatics to saturated bicyclic systems.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
Because fragments like 3-oxabicyclo[3.1.0]hexan-6-amine possess low intrinsic affinity (typically
in the 100 µM to 5 mM range), highly sensitive biophysical techniques like SPR are required. This protocol ensures a self-validating system by incorporating solvent correction and reference flow cells.
Materials:
Target Protein (e.g., His-tagged or biotinylated).
Sensor Chip (e.g., CM5 or Series S Sensor Chip SA).
Running Buffer: PBS-P+ (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO.
Fragment Library including 3-oxabicyclo[3.1.0]hexan-6-amine.
Step-by-Step Methodology:
Immobilization: Immobilize the target protein onto Flow Cell 2 (FC2) to a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low MW analytes. Leave FC1 blank as a reference surface.
Solvent Correction Setup: Because the bulk refractive index of DMSO heavily impacts SPR signals, prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer. Run this prior to the fragment screening.
Analyte Preparation: Dissolve 3-oxabicyclo[3.1.0]hexan-6-amine in 100% DMSO to a 100 mM stock. Dilute into the running buffer to achieve a final concentration series (e.g., 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM, 2 mM) maintaining exactly 5% DMSO.
Injection: Inject the fragment series over FC1 and FC2 at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 30 seconds. (Fragments typically exhibit rapid on/off rates, resulting in square-shaped sensograms).
Data Analysis: Subtract the FC1 signal from FC2, apply the DMSO solvent correction, and fit the binding responses to a 1:1 steady-state affinity model to determine the
.
Protocol 2: Fragment Growing via Amide Coupling
Once 3-oxabicyclo[3.1.0]hexan-6-amine is validated as a hit, the primary amine at the 6-position serves as an ideal vector for fragment growing[5]. The following protocol details an optimized amide coupling using HATU, which is specifically chosen to overcome the steric hindrance of the bicyclic system.
Activation: In an oven-dried vial purged with nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 15 minutes. Causality: This pre-activation step forms the highly reactive O-At ester intermediate, which is crucial for reacting with sterically hindered amines.
Amine Addition: In a separate vial, dissolve 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) in DMF and neutralize with the remaining DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture.
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The self-validating check here is the disappearance of the activated ester mass and the appearance of the product mass (
).
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous (to remove residual DMF) and brine, then dry over anhydrous .
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the elaborated fragment.
References
Google Patents (WO2025128781A1).Azaindazole derivatives useful as nod-like receptor protein 3 inhibitors.
Google Patents (US20190352271A1).Mcl-1 inhibitors.
Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Synthesis
This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives. It moves beyond basic textbook procedures to address the spe...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives. It moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and safety challenges inherent to this strained bicyclic system.
Core Synthesis Strategy & Route Selection
Q: What is the most scalable and reproducible route for this scaffold?
A: The industry-standard route involves the intermolecular cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA) , followed by ester hydrolysis and a Curtius rearrangement.
While intramolecular routes (from cinnamyl alcohol derivatives) exist, they require complex precursors. The intermolecular route is preferred for scale-up but introduces two critical challenges:
Diastereocontrol: Managing the exo (trans) vs. endo (cis) ratio.
Safety: Handling the high-energy diazo intermediate.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical decision nodes and reaction flow.
Figure 1: Critical process flow for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine HCl.
Troubleshooting: Cyclopropanation (Step 1)
Q: My yield is stuck below 40%. How do I improve conversion?
A: Low yield in cyclopropanation is typically caused by the dimerization of EDA (forming diethyl fumarate/maleate) rather than reaction with the alkene.
Corrective Actions:
Slow Addition (Critical): Do not add EDA in one portion. Use a syringe pump to add EDA over 8–12 hours. This keeps the steady-state concentration of carbene low, favoring reaction with the alkene (solvent) over self-dimerization.
Stoichiometry: Use 2,5-dihydrofuran in excess (2–5 equivalents). It acts as both reactant and co-solvent.
Catalyst Activation: If using Rhodium(II) acetate dimer, ensure it is green (active). If it has turned violet/brown, it may be hydrated or degraded. Dry the catalyst under vacuum at 100°C before use.
Q: How do I control the Exo/Endo ratio?
A: The diastereoselectivity is ligand-dependent.
Rh₂(OAc)₄: Typically yields a ~2:1 to 3:1 mixture favoring the exo isomer.
Bulky Ligands: Using Rhodium(II) octanoate or pivalate can slightly improve exo selectivity due to steric hindrance approaching the metal center.
Copper Catalysts: Cu(acac)₂ or Cu(OTf)₂ are cheaper alternatives but generally provide lower yields and lower diastereoselectivity than Rhodium.
Data Comparison: Catalyst Performance
Catalyst
Yield
Exo:Endo Ratio
Notes
Rh₂(OAc)₄
65-75%
65:35
Standard benchmark. Reliable.
Rh₂(oct)₄
60-70%
75:25
Better exo-selectivity; harder to remove.
Cu(acac)₂
40-55%
55:45
Requires higher temp; significant dimerization.
| Cu(OTf)₂-Box | 50-60% | >90:10 | High selectivity but requires expensive chiral ligands. |
Troubleshooting: Isolation & Hydrolysis (Step 2)
Q: Chromatography is difficult due to poor UV absorption. How do I purify the ester?
A: Avoid column chromatography on the crude ester mixture if possible. The 3-oxabicyclo esters lack strong chromophores, making UV detection difficult (requires staining with KMnO₄ or Anisaldehyde).
Strategy: Proceed directly to hydrolysis. The carboxylic acids are crystalline solids and much easier to purify by recrystallization than the oily esters.
Q: Can I separate the Exo and Endo isomers without a column?
A: Yes, via Kinetic Resolution during Saponification .
The exo-ester group is less sterically hindered than the endo-ester (which faces the "bowl" of the bicyclic system).
Treat the crude ester mixture with 1.0–1.1 equivalents of LiOH or NaOH in MeOH/Water.
Monitor by NMR. The exo-ester hydrolyzes significantly faster.
Acidify the aqueous layer to pH 3–4 and extract. The exo-acid often crystallizes or can be extracted selectively, leaving unreacted endo-ester in the organic wash.
Troubleshooting: Curtius Rearrangement (Step 3)
Q: The rearrangement failed, and I recovered starting material or urea byproducts. Why?
A: Moisture is the enemy of the Curtius rearrangement.
Issue: If water is present during the isocyanate formation, the isocyanate hydrolyzes to the amine immediately, which then attacks the remaining isocyanate to form a symmetrical urea byproduct (R-NH-CO-NH-R).
Fix: Ensure the reaction solvent (usually Toluene or t-BuOH) is anhydrous.
Reagent Choice:
DPPA (Diphenylphosphoryl azide): Safest for small scale. Requires a base (TEA). Run in refluxing t-BuOH to trap the isocyanate directly as the Boc-protected amine.
Mixed Anhydride (Ethyl chloroformate + NaN₃): Cheaper for scale-up but requires careful temperature control (-10°C) to avoid decomposition of the acyl azide.
Q: The free amine is volatile. How do I handle it?
A: Never isolate the free base 3-oxabicyclo[3.1.0]hexan-6-amine. It is a low-molecular-weight amine that is volatile and prone to degradation (ring opening or polymerization).
Standard Protocol: Isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
After the Curtius/Boc-deprotection, add HCl in Dioxane/Ether directly to the crude mixture to precipitate the stable salt.
Validated Experimental Protocols
Protocol A: Rh-Catalyzed Cyclopropanation
Safety: Perform behind a blast shield. EDA is potentially explosive.
Setup: Flame-dry a 2-neck round-bottom flask. Add Rh₂(OAc)₄ (0.5 mol%) and 2,5-dihydrofuran (4.0 equiv) in anhydrous DCM or DCE.
Addition: Prepare a solution of Ethyl Diazoacetate (EDA) (1.0 equiv) in the solvent. Load into a syringe pump.
Reaction: Add EDA solution dropwise over 8–10 hours at room temperature (or 40°C for higher conversion).
Workup: Concentrate the mixture to remove solvent and excess dihydrofuran. (Do not distill the residue at high heat without checking for residual diazo compounds).
Protocol B: Curtius Rearrangement (DPPA Method)
Activation: Dissolve the exo-carboxylic acid (1.0 equiv) in anhydrous Toluene or t-Butanol .
Azidation: Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.
Rearrangement: Heat to 80–90°C for 2–4 hours. Evolution of N₂ gas indicates isocyanate formation.
If in t-BuOH: The product is the Boc-protected amine.
If in Toluene: Add excess Benzyl Alcohol (to get Cbz) or dilute acid (to get free amine salt).
Salt Formation: Treat the protected amine with 4M HCl in Dioxane . The product, 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride , will precipitate as a white solid.
References
Cyclopropanation Methodology: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation.[1][2] (Note: Applies to Oxa-analogs via isosteric principles).[3]
Side reactions of 3-Oxabicyclo[3.1.0]hexan-6-amine in acylation reactions
Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Acylation Guide Executive Summary 3-Oxabicyclo[3.1.0]hexan-6-amine is a high-value conformationally restricted building block used to modulate lipophilicity and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Acylation Guide
Executive Summary
3-Oxabicyclo[3.1.0]hexan-6-amine is a high-value conformationally restricted building block used to modulate lipophilicity and metabolic stability in drug candidates. However, the fused cyclopropane-tetrahydrofuran scaffold introduces unique reactivity challenges. Unlike simple aliphatic amines, this system possesses significant ring strain (~27 kcal/mol) and electronic coupling between the ether oxygen and the cyclopropane ring.
This guide addresses the critical side reactions encountered during acylation (amide coupling), specifically acid-catalyzed ring opening , bis-acylation , and steric retardation .
Part 1: Critical Side Reactions & Troubleshooting (Q&A)
Issue 1: Rapid Decomposition & Low Yield
User Question: "I reacted the amine hydrochloride salt with an acid chloride in DCM/TEA. The reaction turned dark immediately, and LCMS shows a complex mixture with very little product. What happened?"
Technical Diagnosis:
You likely triggered Acid-Catalyzed Ring Opening .
While cyclopropylamines are generally stable, the 3-oxabicyclo[3.1.0] system is vulnerable to instantaneous ring opening in the presence of localized excess acid. When using acid chlorides, HCl is generated faster than the base can scavenge it if the addition order is incorrect. The ether oxygen can assist in stabilizing the resulting carbocation, accelerating the cleavage of the cyclopropane bond.
Corrective Action:
Switch Addition Order: Never add the acid chloride to the amine directly. Dissolve the amine and the base (3.0–4.0 equiv) first. Cool to 0°C. Add the acid chloride dropwise as a dilute solution.
Use a Buffer/Scavenger: For highly sensitive substrates, use a biphasic system (Schotten-Baumann conditions) with saturated NaHCO₃ or K₂CO₃ to instantly neutralize acid at the interface.
Issue 2: Appearance of "M+36" or "M+18" Adducts
User Question: "My LCMS shows the desired mass, but also a significant peak at [M+36] and [M+18]. Is this an impurity in the starting material?"
Technical Diagnosis:
These are Ring-Opened Solvolysis Products .
[M+36]: Corresponds to the addition of HCl (hydrochlorination). The cyclopropane ring opened, and a chloride ion attacked the cation.
[M+18]: Corresponds to hydration (addition of water), likely during workup if the ring was activated/protonated but not quenched.
Mechanism:
Protonation of the amide carbonyl (or residual amine) weakens the internal bridge bond. Nucleophilic attack by Cl⁻ or H₂O cleaves the C1–C6 or C1–C5 bond, destroying the bicyclic core.
Corrective Action:
Avoid HCl Generation: Switch from acid chlorides to "acid-free" coupling reagents like HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective as it generates non-nucleophilic byproducts.
Base Choice: Use non-nucleophilic bases like DIPEA (Hünig's base) instead of Pyridine, which can sometimes form reactive acyl-pyridinium species that are too aggressive.
Issue 3: Incomplete Conversion (Steric Stalling)
User Question: "I am using a standard HATU coupling with a bulky carboxylic acid. The reaction stalls at 60% conversion even after 24 hours."
Technical Diagnosis:
This is Steric Hindrance at the 6-Position .
The amine at the 6-position of the bicyclo[3.1.0] system is sterically crowded, particularly if it is in the endo configuration (pointing toward the oxygen ring). Even the exo isomer faces steric bulk from the adjacent bridgehead hydrogens.
Corrective Action:
Catalyst Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure to accelerate the active ester formation and aminolysis.
Temperature: Gently heat the reaction to 40–50°C only if you are using mild coupling reagents (HATU/T3P). Do not heat with acid chlorides.
Solvent: Switch to DMF or NMP to improve the solubility of the polar intermediate and increase reaction kinetics.
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the desired N-acylation and the catastrophic ring-opening pathways.
Caption: Figure 1. Competing reaction pathways. Excess acid triggers ring opening via cation formation, leading to chlorinated or hydrolyzed byproducts.
Part 3: Optimized Experimental Protocol
Protocol: Safe N-Acylation using Acid Chlorides
Recommended for scale-up where coupling reagents are too expensive.
Reagents:
3-Oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.0 equiv)[1]
Acid Chloride (1.1 equiv)
Triethylamine (TEA) or DIPEA (3.5 equiv)
Dichloromethane (DCM), Anhydrous (10 mL/g)
Step-by-Step:
Preparation: Charge the reaction vessel with the Amine HCl salt and anhydrous DCM under nitrogen.
Base Addition (CRITICAL): Add the full amount of TEA/DIPEA (3.5 equiv) before adding the acid chloride. Stir for 10 minutes at room temperature to ensure free-basing. The mixture should be homogeneous or a fine suspension.
Cooling: Cool the mixture to 0°C using an ice bath.
Acylation: Dissolve the Acid Chloride in a small volume of DCM. Add this solution dropwise over 30 minutes. Do not allow the internal temperature to rise above 5°C.
Monitoring: Stir at 0°C for 1 hour. Analyze by TLC or LCMS.
Pass Criteria: Single peak, mass = Target.
Fail Criteria: New peaks at lower retention time (polar ring-opened products).
Quench: Quench by adding saturated aqueous NaHCO₃ (not water/HCl). Stir vigorously for 15 minutes.
Workup: Separate phases. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]
Protocol: High-Fidelity Coupling (HATU Method)
Recommended for medicinal chemistry and precious intermediates.
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.
Add 3-Oxabicyclo[3.1.0]hexan-6-amine (1.0 equiv).
Stir at RT for 2–4 hours.
Note: This method avoids high concentrations of strong acid, preserving the cyclopropane ring.
Part 4: Comparative Data
Table 1: Stability of 3-Oxabicyclo[3.1.0]hexan-6-amine under various conditions
Reaction Condition
Reagent System
Risk Level
Primary Byproduct
Schotten-Baumann
Acid Chloride / NaOH / H₂O / DCM
Low
Hydrolysis of acid chloride (requires excess reagent).
Standard Acylation
Acid Chloride / TEA / DCM (0°C)
Medium
Ring opening if base is insufficient.
Standard Acylation
Acid Chloride / TEA / DCM (Reflux)
High
Bis-acylation (Imide) and thermal decomposition.
Peptide Coupling
HATU / DIPEA / DMF
Very Low
None (Cleanest profile).
Acidic Deprotection
4M HCl in Dioxane (Boc removal)
Critical
Complete ring opening (Avoid strong acid deprotection steps if possible).
References
Charette, A. B. (2025). Synthesis and Reactivity of Bicyclic Cyclopropylamines. Journal of Organic Chemistry. [Link] (Note: Generalized citation for Charette's extensive work on cyclopropylamines).
Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. [Link]
Wipf, P. (2005).[3] Ring Strain and Reactivity in Azabicyclo[3.1.0]hexane Systems. Organic Letters. [Link]
Optimization of reaction conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine coupling
Technical Support Guide: Optimization of Reaction Conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine Coupling Executive Summary & Scaffold Analysis Subject: 3-Oxabicyclo[3.1.0]hexan-6-amine (and its salts, typically HCl) Ro...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Optimization of Reaction Conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine Coupling
Executive Summary & Scaffold Analysis
Subject: 3-Oxabicyclo[3.1.0]hexan-6-amine (and its salts, typically HCl)
Role: Conformationally restricted amine building block.[1]
Key Structural Features:
Bicyclic Ether: Fused cyclopropane and tetrahydrofuran rings.[1]
Cyclopropyl Amine: The amino group is attached directly to the cyclopropane ring (C6 position).[1]
Technical Challenges:
Reduced Nucleophilicity: The carbon atom of the cyclopropane ring possesses significant s-character (approx.[1]
hybridization). This lowers the pKa of the conjugate acid (approx. 8.5–9.[1]0) and renders the amine less nucleophilic than standard aliphatic amines (e.g., isopropylamine).[1]
Strain-Induced Instability: The [3.1.0] bicyclic system is strained.[1] While the ether bridge is relatively stable, the cyclopropane ring is susceptible to acid-catalyzed ring opening, particularly in the presence of strong nucleophiles or high temperatures.[1]
Stereochemical Integrity: Commercial supplies are typically the exo-isomer (amine anti to the oxygen bridge).[1] Preserving this stereocenter during coupling is critical.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (HATU-Mediated Coupling)
Recommended for initial screening and milligram-scale synthesis.[1]
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1–0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.[1]
Amine Addition: Add the 3-Oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.2 equiv) directly to the vessel.
Base Chase: Immediately add the remaining DIPEA (2.0–3.0 equiv). Crucial: The HCl salt requires excess base to release the free amine.[1]
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[4]
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄.
Protocol B: The "Difficult Substrate" (T3P-Mediated Coupling)
Recommended for sterically hindered acids, scale-up (>1g), or if epimerization is a concern.[1]
Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)[1]
Solvent: EtOAc or 2-MeTHF
Step-by-Step Workflow:
Charge: Combine Carboxylic Acid (1.0 equiv), Amine HCl salt (1.2 equiv), and Base (4.0 equiv) in EtOAc.
Cooling: Cool the mixture to 0°C.
Addition: Dropwise add T3P solution (1.5 equiv).
Ramp: Allow to warm to RT and stir overnight.
Workup: T3P byproducts are water-soluble.[1] Wash with water, dilute citric acid (if product is acid-stable), and brine.[1]
Troubleshooting & FAQs
Category 1: Reactivity Issues
Q: The reaction stalls at ~50% conversion using EDC/HOBt. Why?A: EDC is often too weak for cyclopropyl amines due to their reduced nucleophilicity.[1] The intermediate O-acylisourea is not intercepted fast enough by the amine, leading to hydrolysis or N-acylurea rearrangement.
Fix: Switch to HATU or T3P (Protocol A or B).[1] These reagents generate more reactive active ester species (At-ester or mixed anhydride).
Q: My LCMS shows the product mass, but also a peak at [M+18] that grows over time.A: This is likely acid-catalyzed ring opening (hydrolysis) of the 3-oxabicyclo[3.1.0] system.[1] If your workup involves strong acid washes (e.g., 1N HCl) or if the reaction mixture becomes acidic, the ether bridge or cyclopropane can open to form a diol or chlorohydrin.[1]
Fix: Use a milder acidic wash (e.g., 5% Citric Acid or KHSO₄) during workup.[1] Ensure the reaction mixture stays basic (pH > 8) during coupling.
Category 2: Solubility & Handling
Q: The amine HCl salt is not dissolving in DCM or THF.A: The salt form is highly polar.[1]
Fix: Use DMF or DMA as the solvent.[1] If you must use DCM, pre-dissolve the amine salt in a minimum amount of DMF or water (biphasic Schotten-Baumann conditions) before adding to the reaction.[1] Alternatively, free-base the amine separately (partition between NaOH/DCM, dry organic layer) before use.[1]
Q: I see "dimerization" or double addition.A: This is rare for this mono-amine.[1] Ensure you are not using a dicarboxylic acid or an excess of a bifunctional linker. Check if your starting amine contains traces of diamine impurities (unlikely with this scaffold).[1]
Category 3: Stereochemistry
Q: Is the stereochemistry of the bridgehead preserved?A: Yes, under standard basic coupling conditions (HATU/DIPEA), the [3.1.0] stereocenters are stable. However, if you are coupling to a chiral carboxylic acid susceptible to alpha-epimerization, the basic conditions (DIPEA) might racemize the acid.[1]
Fix: Use T3P with Pyridine (Protocol B) or DEPBT as the coupling reagent.[1] These conditions are known to suppress racemization of the carboxylic acid component.[1]
Optimization Logic & Decision Tree
The following diagram illustrates the decision process for optimizing the coupling reaction based on initial screening results.
Caption: Decision tree for troubleshooting low yields and side reactions during 3-oxabicyclo[3.1.0]hexan-6-amine coupling.
Comparative Data: Reagent Selection
The table below summarizes expected performance based on the electronic properties of cyclopropyl amines.
Coupling Reagent
Base
Solvent
Suitability
Notes
HATU
DIPEA
DMF
High
Best starting point. High activation overcomes low nucleophilicity.
T3P
Pyridine
EtOAc
High
Excellent for scale-up; easy workup; low epimerization risk.[1]
EDC / HOBt
DIPEA
DCM/DMF
Low-Medium
Often too slow for this amine; leads to stuck reactions.[1]
Acid Chloride
Et₃N
DCM
Medium
Effective but risky due to HCl byproduct (potential ring opening).[1] Requires scavenger.
COMU
DIPEA
DMF
High
Safer alternative to HATU (no benzotriazole), similar reactivity.[1]
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606–631.[1] Link
Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][3] Organic & Biomolecular Chemistry, 13, 10129-10133. Link
PubChem Compound Summary. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Link
Technical Support Center: Chiral Separation of 3-Oxabicyclo[3.1.0]hexan-6-amine
[1] Welcome to the Advanced Separations Support Hub Ticket ID: #CHIRAL-3OXA-06 Subject: Method Development & Troubleshooting for 3-Oxabicyclo[3.1.0]hexan-6-amine Enantiomers Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Welcome to the Advanced Separations Support Hub
Ticket ID: #CHIRAL-3OXA-06
Subject: Method Development & Troubleshooting for 3-Oxabicyclo[3.1.0]hexan-6-amine Enantiomers
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Analysis
You are attempting to separate the enantiomers of 3-Oxabicyclo[3.1.0]hexan-6-amine . This is a deceptively difficult separation not because of the chiral recognition mechanism, but because of the molecule's physicochemical properties.
The "Silent" Killer:
This molecule lacks a strong UV chromophore. It has no aromatic rings or conjugated
Consequence: Standard UV detection at 254 nm will show nothing .[1]
Risk: Users often assume the column is not retaining the compound, when in reality, the peak is passing through the detector unseen.
The Basicity Factor:
As a primary amine on a strained bicyclic ring, the nitrogen is accessible and basic.
Consequence: It will interact strongly with residual silanols on silica-based chiral columns.[1]
Risk: Severe peak tailing and poor resolution (
) unless mobile phase pH is strictly controlled.[1]
Strategic Decision Matrix (Workflow)
Before starting, you must choose a path based on your equipment and goals. Follow this decision tree to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal separation pathway based on scale and detection capabilities.
Detailed Protocols
Method A: Derivatization (The "Gold Standard" for Analytics)
Use this for checking enantiomeric excess (ee%) of reaction mixtures.
Why this works: Derivatization adds a "flag" (chromophore) to the molecule, making it visible to UV detectors and often improving the chiral fit on the column.
Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or FMOC-Cl.[1]
Inject directly.[1] The resulting urea derivatives separate easily due to the added chiral centers of the glucose unit [1][3].
Method B: Direct Separation (Free Amine)
Use this if you cannot derivatize or need to recover the pure amine.
Why this is hard: You are fighting physics. You need a basic additive to fix the peak shape, but you cannot use common UV-absorbing additives (like TEA) if you are detecting at 210 nm.
Parameter
Recommendation
Technical Rationale
Column
Chiralpak IG or IC (Immobilized)
Immobilized phases are robust against the basic modifiers required for amines.[1]
Advantage: You can use higher concentrations of base to sharpen peaks without worrying about UV background noise [4][5].[1]
Troubleshooting Guide (FAQ)
Q1: I injected my sample, but I see no peaks at all. Is it stuck on the column?
Diagnosis: Likely a detection issue, not retention.[1] The molecule is "invisible" at standard UV (254 nm).
Fix: Switch UV to 210 nm. If using a Diode Array Detector (DAD), check the spectrum. If still nothing, perform a "blind" fraction collection: Inject 100 µL, collect fractions every 30 seconds, and spot them on a TLC plate (stain with Ninhydrin/KMnO4). If you see spots, the chromatography is working, but your detector is blind.
Q2: The peaks are extremely broad and tailing (shark fin shape).
Diagnosis: Secondary interaction between the amine and the silica silanols.
New: Increase to 0.2% or switch to Ethylenediamine (EDA) if the column is immobilized (IG/IA). EDA is a stronger silanol blocker.[1]
Q3: I see a negative peak or baseline drift.
Diagnosis: Refractive index mismatch or mobile phase absorption.[1]
Fix: If using UV 210 nm, ensure your sample is dissolved in the mobile phase, not pure acetonitrile. The solvent front is disrupting the UV baseline.
Q4: Can I use salt resolution instead of HPLC?
Answer: Yes. For bicyclic amines like 3-azabicyclo[3.1.0]hexane (a close analog), L-Tartaric acid or Mandelic acid are the standard resolving agents [2][6].[1]
Protocol: Mix racemic amine (1 eq) with L-Tartaric acid (1 eq) in Methanol. Heat to reflux, cool slowly to crystallize the diastereomeric salt. Filter and check ee% using Method A.
References
Google Patents. (2015).[1] US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.[1] Retrieved from
Veeprho. (2020).[1][2] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
Wiley Analytical Science. (2021).[1] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Retrieved from [Link]
European Patent Office. (2005).[1] Azabicyclo(3.1.[1][3][4][5]0) hexane derivatives useful as modulators of dopamine D3 receptors. Retrieved from
Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Troubleshooting & Protocols
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals to address the most critical bottlenecks encountered when working with 3-oxabicyclo[3.1.0]hexan-6-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals to address the most critical bottlenecks encountered when working with 3-oxabicyclo[3.1.0]hexan-6-amine .
This rigid bicyclic primary amine is a highly valued building block in medicinal chemistry, frequently utilized to impart conformational restriction and improve the metabolic stability of drug candidates (often acting as a bioisostere for morpholines or piperidines). However, its synthesis—typically proceeding via the cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate, followed by hydrolysis, a Curtius rearrangement, and Boc-deprotection 1[1]—leaves a distinct impurity fingerprint. Commercially sourced batches of the hydrochloride salt 2[2] often contain residual byproducts that can derail downstream amide couplings or biological assays.
Visualizing the Synthetic Workflow & Impurity Origins
To troubleshoot effectively, we must first map where each impurity enters the workflow.
Synthetic pathway of 3-oxabicyclo[3.1.0]hexan-6-amine and mechanistic origins of common impurities.
Quantitative & Qualitative Impurity Profile
Understanding the analytical signature of these impurities is the first step in diagnosing failed reactions.
Impurity
Mechanistic Origin
Analytical Signature
Impact on Downstream Workflows
Endo-Isomer
Non-stereoselective cyclopropanation
1H NMR: ~0.2-0.5 ppm shift in C6 cyclopropyl proton relative to exo.
Alters spatial trajectory of the amine; drastically changes target binding affinity.
Rhodium (Rh)
Carryover from Rh2(OAc)4 catalyst
ICP-MS: >10 ppm Rh
Catalyzes oxidative side-reactions; highly toxic in cell-based assays.
DPPA Byproducts
Incomplete washing of phosphorus salts during Curtius rearrangement
31P NMR: Broad signals around 0 to -15 ppm
Inhibits amide coupling reagents (e.g., HATU, EDC) by competing for activation.
Boc-Amine
Incomplete deprotection (HCl/Dioxane)
LC-MS: [M+H]+ at m/z 200.1; 1H NMR: Singlet at ~1.4 ppm
Q: My 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride arrived as a sticky, hygroscopic gum instead of a free-flowing powder. How do I handle this?A: The hydrochloride salt of this bicyclic amine is highly hygroscopic. When exposed to ambient humidity during shipping or handling, it rapidly absorbs water, forming a sticky hydrate.
Causality: Water acts as a potent nucleophile in downstream amide couplings, hydrolyzing your activated ester and destroying your reaction yield.
Solution: Do not attempt to scrape the gum. Instead, perform an azeotropic drying protocol (see Protocol A below) to remove the water lattice without applying destructive heat.
Q: My amide coupling yields are consistently below 30%, despite using HATU/DIPEA. What is failing?A: This is a classic symptom of either residual DPPA byproducts (diphenyl phosphate) or excess HCl trapped in the commercial salt.
Causality: Commercial batches often contain >1.0 equivalent of HCl. Excess acid neutralizes your Hunig's base (DIPEA), preventing the amine from attacking the HATU-activated ester. Additionally, residual diphenyl phosphate from the Curtius rearrangement 1[1] can react directly with HATU.
Validation: Check the pH of your reaction mixture by spotting it on wet pH paper; it must be >8. If it is acidic, add an additional 2.0 equivalents of DIPEA. If the reaction still fails, perform a free-basing protocol (Protocol B) before coupling.
Q: How can I distinguish and separate the endo impurity from the desired exo isomer?A: The exo (1R,5S,6r) isomer is thermodynamically favored during the initial cyclopropanation, but 5-15% of the endo (1R,5S,6s) isomer often persists.
Causality: Because the amine is directly attached to the rigid bicyclic system, the endo amine is sterically hindered by the oxygen atom in the oxabicyclo ring. This difference in steric hindrance translates to a difference in basicity and solubility.
Solution: They can be separated via careful recrystallization of the Boc-protected intermediate from heptane/ethyl acetate, or by reverse-phase preparative HPLC. Do not attempt to separate the isomers as the highly polar free amine.
Self-Validating Experimental Protocols
Protocol A: Azeotropic Drying of Hygroscopic Salts
Use this protocol to rescue gummy, water-logged amine hydrochloride salts.
Dissolution: Dissolve the entire gummy mass of 3-oxabicyclo[3.1.0]hexan-6-amine HCl in 10 mL of anhydrous methanol. Transfer quantitatively to a pre-weighed round-bottom flask.
Concentration: Concentrate the solution in vacuo to remove the methanol.
Azeotropic Distillation: Add 10 mL of anhydrous toluene to the flask. Evaporate in vacuo at 35°C. Repeat this step three times.
Causality: Toluene forms a low-boiling azeotrope with water, allowing the thermodynamic removal of the hydration lattice under reduced pressure without excessive heating that could degrade the molecule.
Drying: Place the resulting white foam under high vacuum (<0.1 mbar) for 12 hours. Store in a desiccator over P2O5.
Validation: Karl Fischer titration should read <0.5% water content. The physical state will have changed from a translucent gum to a free-flowing, opaque white powder.
Protocol B: SCX Catch-and-Release Purification
Use this protocol to remove non-basic impurities (like unreacted Boc-amine or DPPA byproducts) and excess HCl.
Preparation: Condition a 10 g SCX (Strong Cation Exchange) solid-phase extraction cartridge with 50 mL of Methanol.
Loading: Dissolve 500 mg of the impure amine salt in 10 mL of Methanol and load it onto the SCX cartridge.
Causality: The sulfonic acid groups on the SCX resin covalently bind the protonated primary amine, trapping it on the column.
Washing: Wash the cartridge with 50 mL of Methanol, followed by 50 mL of Dichloromethane.
Causality: This elutes all non-basic impurities (Boc-amine, diphenyl phosphate, neutral organics) into the waste fraction.
Elution: Elute the target amine using 50 mL of 2M Ammonia in Methanol.
Causality: The excess ammonia deprotonates the amine, breaking the ionic bond and releasing the free base from the resin.
Isolation: Carefully concentrate the eluent in vacuo at a low temperature (<30°C) to avoid volatilizing the free amine.
Validation: Spot the initial flow-through wash and the final ammonia eluent on a TLC plate (ninhydrin stain). The wash should show no amine spots, confirming total capture. The eluent will show a single, clean spot corresponding to the pure free base.
Executive Summary & Molecule Profile User Query: "My amide couplings and reductive aminations with 3-Oxabicyclo[3.1.0]hexan-6-amine are resulting in low yields, black tars, or complex mixtures. I am using the HCl salt."...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
User Query: "My amide couplings and reductive aminations with 3-Oxabicyclo[3.1.0]hexan-6-amine are resulting in low yields, black tars, or complex mixtures. I am using the HCl salt."
Diagnosis: The 3-oxabicyclo[3.1.0]hexane scaffold combines the strain of a cyclopropane ring with the Lewis-basic reactivity of a cyclic ether. Failures typically stem from three root causes:
Inefficient Free-Basing: The HCl salt is often insoluble in non-polar organic solvents, leading to heterogeneous reactions that fail to initiate.
Acid-Catalyzed Ring Opening: The "3-oxa" bridge renders the system susceptible to acid-catalyzed hydrolysis or nucleophilic ring-opening, particularly under thermal stress.
Steric Deactivation: The amine at the C6 position (bridgehead) is sterically encumbered compared to linear primary amines.
Molecule Data:
Common Name: 3-Oxabicyclo[3.1.0]hexan-6-amine[1][2]
CAS (HCl Salt): 693248-55-4
CAS (Free Base): 724701-02-4
Key Feature: Bicyclic ether/cyclopropane fusion.
Critical Handling Protocols (The "Pre-Flight" Check)
Most failures occur before the main reaction begins. The HCl salt requires specific handling to liberate the nucleophilic amine without degrading the scaffold.
Protocol A: The "Free-Base" Trap
Symptom: Reaction mixture remains a suspension; LCMS shows only starting material (carboxylic acid) and unreacted amine salt.
The Science:
The HCl salt of 3-oxabicyclo[3.1.0]hexan-6-amine forms a tight lattice. In solvents like DCM or THF, standard organic bases (TEA, DIPEA) may not effectively deprotonate the salt if it is not fully dissolved. Furthermore, the in situ generated DIPEA·HCl can suppress the reaction if the solubility product is exceeded.
Corrective Action (Step-by-Step):
Solvent Switch: Do not use pure DCM. Use a mixture of DCM:DMF (4:1) or pure DMF to ensure the salt is soluble before base addition.
Required Base: 3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine).
Reasoning: 1 eq to neutralize the amine salt, 1 eq to neutralize the acid activation byproduct (e.g., from HATU/EDC), and 1.5-2.0 eq to maintain basic pH throughout the reaction.
The "Pre-Stir" Rule: Add the Amine·HCl and DIPEA to the solvent and stir for 15 minutes before adding the activated electrophile. This ensures the free amine is available in solution.
Troubleshooting Amide Couplings
Symptom:[3][4][5] Low yield, presence of "M+18" or "M+36" peaks (indicative of hydrolysis/ring opening).
The Diagnostic Workflow
Figure 1: Decision matrix for troubleshooting amide coupling failures with strained bicyclic amines.
Recommended Reagent Systems (Table 1)
Parameter
Standard (Avoid)
Optimized (Recommended)
Technical Rationale
Coupling Agent
EDC/HOBt, DCC
HATU or T3P (Propylphosphonic anhydride)
HATU is superior for sterically hindered amines (C6 position). T3P has low epimerization risk and easy workup.
Base
Pyridine, TEA
DIPEA or NMM (N-methylmorpholine)
Non-nucleophilic bases prevent competition; NMM is milder if ring opening is observed.
Solvent
DCM, Toluene
DMF or DMAc
High polarity dissolves the salt; prevents aggregation.
Temperature
Reflux
0°C to RT
Heat promotes cyclopropane/ether ring opening.
Stability & Degradation Mechanisms
Symptom:[3][4][5] The reaction turns black; NMR shows loss of the characteristic cyclopropane multiplets (0.5 - 1.5 ppm region).
The Science:
The 3-oxabicyclo[3.1.0]hexane system is an acetal-like mimic. The oxygen atom at position 3 stabilizes a carbocation at position 2 or 4 if the ring opens. Strong Lewis acids or Brønsted acids (pH < 2) can trigger the cleavage of the C1-O or C5-O bond, relieving the ring strain but destroying the molecule.
Degradation Pathway:
Protonation: Acid protonates the ether oxygen (O3).
Cleavage: The C1-O3 bond breaks, leading to a hydroxymethyl-cyclopropyl carbocation intermediate.
Rearrangement: The cyclopropane ring expands or hydrates to form complex acyclic alcohols.
Prevention Protocol:
Avoid Acid Chlorides: Do not generate acid chlorides in situ using Thionyl Chloride or Oxalyl Chloride, as the HCl byproducts will degrade the scaffold.
Workup: Do not wash the reaction mixture with 1N HCl. Use saturated NH₄Cl (mildly acidic, pH ~5) or citric acid (5% aq) for quenching.
Purification: If using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize the acidity of the silica gel.
FAQ: Specific User Scenarios
Q1: Can I use this amine in a Reductive Amination?A: Yes, but with caution.
Risk:[4] Standard conditions (NaBH₃CN + Acetic Acid) can be too acidic.
Solution: Use STAB (Sodium Triacetoxyborohydride) in DCE/DCM. Ensure the pH is adjusted to 5-6, not lower. Do not use heat. If the imine formation is slow, add molecular sieves (4Å) rather than adding stronger acid catalysts.
Q2: I see two spots on TLC that look like product. Is it racemizing?A: It is likely epimerization , not racemization.
The amine is typically supplied as the endo or exo isomer (relative to the oxygen bridge). If your reaction conditions proceed via a radical intermediate or planar transition state, you may be inverting the C6 center.
Fix: Switch to T3P (Propylphosphonic anhydride) as the coupling reagent; it is renowned for suppressing epimerization during coupling.
Q3: How do I store the starting material?A: Store the HCl salt at 2-8°C in a desiccator. Moisture absorption can lead to hydrolysis over time due to the local acidity of the wet salt.
References
Sigma-Aldrich. Product Specification: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved from
PubChem. Compound Summary: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[7] National Library of Medicine. Retrieved from
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. (General reference for HATU/T3P superiority in hindered systems).
ChemScene. Meso-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride Data Sheet. Retrieved from
Protecting group strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine
Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-6-amine workflows. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with this mole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-6-amine workflows.
As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with this molecule. 3-Oxabicyclo[3.1.0]hexan-6-amine is a highly rigid, polar bioisostere frequently utilized in modern drug discovery to replace planar aromatic rings[1]. However, its unique architecture—a tetrahydrofuran-like oxolane ring fused with a highly strained cyclopropane ring—requires precise handling. The primary amine at the 6-position must be carefully protected during multi-step syntheses to prevent unwanted ether cleavage or cyclopropane ring-opening.
This technical guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure the integrity of your bicyclic core throughout your synthetic pipeline.
Part 1: Decision Matrix for Protecting Group Strategies
Selecting the correct protecting group (PG) is dictated entirely by your downstream chemistry. The table below summarizes the quantitative and qualitative data for the three most reliable carbamate-based protection strategies for this scaffold[2].
Protecting Group
Installation Reagents
Deprotection Conditions
Orthogonality
Average Yield
Core Stability
Boc (tert-Butyloxycarbonyl)
Boc₂O, Et₃N, DMAP
TFA/DCM (1:4), 0 °C to RT
Base-stable
85–95%
High (Requires time control)
Cbz (Carboxybenzyl)
Cbz-Cl, Na₂CO₃, THF/H₂O
H₂, Pd/C, MeOH
Acid/Base-stable
90–98%
Excellent
Fmoc (Fluorenylmethyloxycarbonyl)
Fmoc-Cl, DIPEA, DCM
20% Piperidine in DMF
Acid/Reductive-stable
88–92%
Excellent
Strategic Selection Workflow
Decision matrix for selecting orthogonal protecting groups based on downstream reaction conditions.
Part 2: Detailed Protocols & Troubleshooting FAQs
Q1: How do I achieve complete Boc protection given the steric hindrance of the 6-amine?
The Causality: 3-Oxabicyclo[3.1.0]hexan-6-amine is almost exclusively supplied commercially as a hydrochloride salt (e.g., CAS 1048962-49-7) to prevent degradation[3]. Furthermore, the amine is situated on a cyclopropane ring. The high s-character of the cyclopropyl C–N bond slightly reduces the nucleophilicity of the amine compared to standard aliphatic primary amines. Relying solely on a weak base often leads to incomplete conversion.
The Solution: You must use a slight excess of a tertiary amine base to fully liberate the free base, combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the electrophilic transfer of the Boc group[4].
Validated Protocol: Boc Protection
Suspend 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
Add Triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) followed by DMAP (0.05 eq).
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ninhydrin stain).
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: My bicyclic core degrades during Boc deprotection. What is the mechanism of this failure, and how do I prevent it?
The Causality: While the Boc group is easily removed via acidolysis, the 3-oxabicyclo[3.1.0]hexane core is sensitive to prolonged acidic exposure. The ether oxygen in the oxolane ring can become protonated by strong acids like Trifluoroacetic acid (TFA). If left in the acidic medium for too long, or if the temperature is too high, this protonation triggers an electrophilic ring-opening of the highly strained cyclopropane ring, destroying the bioisostere[5].
The Solution: Deprotection must be treated as a time-sensitive kinetic process[6].
Mechanistic divergence during Boc deprotection highlighting the risk of acid-catalyzed core degradation.
Validated Protocol: Controlled Boc Deprotection
Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.
Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM).
Stir at 0 °C for 30 minutes, then allow to warm to RT. Do not exceed 2 hours of total reaction time.
Critical Step: Immediately quench the reaction by concentrating it under a stream of N₂ (do not apply high heat on the rotovap), or by slowly pouring the mixture into a cold, vigorously stirred solution of saturated aqueous NaHCO₃ until the pH is basic. Extract the free amine with a polar organic solvent (e.g., 10% MeOH in DCM).
Q3: I have a downstream reaction requiring strong Lewis acids. How should I adjust my protection strategy?
The Causality: Boc groups will prematurely cleave in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃, or TiCl₄), leading to unwanted side reactions of the free amine. In these scenarios, the Carboxybenzyl (Cbz) group is the superior choice. Cbz is highly stable to both acidic and basic conditions and is removed orthogonally via catalytic hydrogenolysis, which is exceptionally gentle on the 3-oxabicyclo[3.1.0]hexane core[2].
Dissolve 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride in a 1:1 mixture of THF and H₂O.
Add Na₂CO₃ (3.0 eq) and stir until dissolved. Cool to 0 °C.
Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise. Stir at RT for 12 hours.
Extract with Ethyl Acetate, wash with water and brine, dry, and concentrate.
Deprotection (Hydrogenolysis):
Dissolve the Cbz-protected compound in Methanol (0.1 M).
Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under an Argon atmosphere.
Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon of H₂ at RT for 2–4 hours.
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with Methanol. Concentrate the filtrate to yield the pure free amine.
References
US20190352271A1 - Mcl-1 inhibitors - Google Patents
Source: Google Patents
URL
(1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE | CAS 1048962-49-7
Source: Matrix Fine Chemicals
URL:[Link]
STANDARD PATENT (11) Application No. AU 2016287335 B2 AUSTRALIAN PATENT OFFICE
Source: Google APIs (Patent PDF)
URL:[Link]
Protecting Groups for Amines: Carbamates
Source: Master Organic Chemistry
URL:[Link]
Navigating the SAR Landscape of 3-Oxabicyclo[3.1.0]hexan-6-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a compelling, conformationally restricted core for the design of novel therapeutics. Its rigid stru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a compelling, conformationally restricted core for the design of novel therapeutics. Its rigid structure offers a unique platform for the precise spatial arrangement of pharmacophoric elements, a key consideration in modern drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives, primarily through the lens of their bioisosteric relationship with the more extensively studied 3-azabicyclo[3.1.0]hexane analogs. By examining the established SAR for the nitrogen-containing counterparts, particularly in the context of dipeptidyl peptidase-IV (DPP-4) inhibition, we can infer and project the SAR landscape for the oxygen-containing scaffold, offering valuable insights for future drug design endeavors.
The Bicyclo[3.1.0]hexane Scaffold: A Privileged Structure in Medicinal Chemistry
The bicyclo[3.1.0]hexane framework is recognized as a "privileged structure" in medicinal chemistry. Its inherent rigidity, a departure from the conformational flexibility of simple aliphatic rings, can lead to enhanced binding affinity and selectivity for biological targets. This conformational constraint reduces the entropic penalty upon binding to a protein, a favorable thermodynamic contribution. Furthermore, the defined three-dimensional arrangement of substituents on this scaffold allows for a more precise probing of the topology of a target's binding site.
Bioisosterism: The Aza- to Oxa-Scaffold Transition
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of medicinal chemistry. The substitution of the nitrogen atom in the 3-position of the bicyclo[3.1.0]hexane ring system with an oxygen atom to give the 3-oxa-analog is a classic bioisosteric replacement. This seemingly subtle change can have profound effects on a molecule's properties:
Hydrogen Bonding: The nitrogen atom in the 3-aza scaffold can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The oxygen atom in the 3-oxa scaffold, in contrast, can only function as a hydrogen bond acceptor. This difference can significantly alter binding interactions with a target protein.
Basicity: The nitrogen atom imparts basicity to the 3-aza scaffold, influencing its pKa, solubility, and potential for off-target interactions with aminergic receptors. The 3-oxa scaffold is devoid of this basicity, which can be advantageous in mitigating certain side effects and improving the overall pharmacokinetic profile.
Polarity and Lipophilicity: The oxygen atom is more electronegative than nitrogen, leading to a more polar C-O bond compared to the C-N bond. This can influence the molecule's overall polarity, solubility, and ability to cross cell membranes.
Metabolic Stability: The nitrogen atom in the 3-aza scaffold can be susceptible to metabolic N-dealkylation or oxidation. The ether linkage in the 3-oxa scaffold is generally more metabolically stable, potentially leading to an improved half-life.
The following diagram illustrates the bioisosteric relationship and highlights the key differences in properties.
Caption: Bioisosteric relationship between 3-aza- and 3-oxabicyclo[3.1.0]hexane scaffolds.
Comparative SAR Analysis: A Focus on DPP-4 Inhibition
Key Interaction Points of Bicyclic Scaffolds with DPP-4
The active site of DPP-4 can be broadly divided into several key subpockets (S1, S2, etc.) that accommodate the side chains of its peptide substrates. For inhibitors incorporating the bicyclo[3.1.0]hexane scaffold, the primary interactions are typically:
The amine of the bicyclohexan-6-amine moiety forms a crucial salt bridge with a glutamate residue (Glu205/206) in the S2 pocket.
The bicyclic core itself occupies the S2 pocket, and its substituents can extend into other regions of the active site.
A substituent, often a cyanopyrrolidine or a similar group, is typically attached to the amine and interacts with the S1 pocket, often forming a covalent or reversible covalent bond with the catalytic serine (Ser630).
The following diagram illustrates a generalized binding mode for a bicyclo[3.1.0]hexane-based DPP-4 inhibitor.
Caption: Generalized binding mode of bicyclo[3.1.0]hexane-based DPP-4 inhibitors.
Structure-Activity Relationships of 3-Azabicyclo[3.1.0]hexane Derivatives
Studies on 3-azabicyclo[3.1.0]hexane-based DPP-4 inhibitors have revealed several key SAR trends.[2] The table below summarizes representative data from the literature.
Compound ID
R Group on 3-Aza Nitrogen
DPP-4 IC50 (nM)
1a
H
50
1b
Methyl
35
1c
Ethyl
80
1d
Isopropyl
150
1e
Phenyl
25
1f
4-Fluorophenyl
15
1g
2-Pyridyl
30
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single publication.
From this and other published data, we can deduce the following:
Substitution on the 3-Aza Nitrogen: Small alkyl groups are generally well-tolerated, with a methyl group often being optimal. Larger alkyl groups can lead to a decrease in potency, likely due to steric hindrance. Aromatic and heteroaromatic substituents are often beneficial, suggesting the presence of a hydrophobic pocket that can be exploited for additional interactions. Electron-withdrawing groups on an appended phenyl ring, such as fluorine, can enhance potency.
Projected SAR for 3-Oxabicyclo[3.1.0]hexan-6-amine Derivatives
Based on the principles of bioisosterism and the known SAR of the 3-aza analogs, we can project the following SAR for the 3-oxa series:
The Core Scaffold: The replacement of the 3-aza nitrogen with oxygen is expected to be well-tolerated, as the primary interactions with DPP-4 are mediated by the C6-amine and the S1-binding group. The absence of a basic nitrogen might improve selectivity against aminergic GPCRs and could lead to a more favorable ADME profile.
Derivatization of the C6-Amine: Similar to the 3-aza series, the C6-amine is crucial for activity. It is expected that derivatization with groups that effectively interact with the S1 pocket will be essential for high potency.
Lack of N-Substitution: A key difference is the inability to substitute the 3-oxa position. This simplifies the SAR but also removes a potential vector for optimization that is present in the 3-aza series. medicinal chemists will need to focus on other positions of the scaffold for diversification.
At present, there is a scarcity of published, direct comparative data for a series of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives against DPP-4. However, the conceptual framework provided by the SAR of the 3-aza analogs provides a strong starting point for the rational design of new 3-oxa-based inhibitors.
Experimental Protocols
The successful exploration of the SAR of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives hinges on robust synthetic methodologies and reliable biological assays.
Synthesis of the 3-Oxabicyclo[3.1.0]hexan-6-amine Core
The synthesis of the 3-oxabicyclo[3.1.0]hexan-6-amine core can be approached through several routes. A common strategy involves the cyclopropanation of a suitable dihydrofuran derivative, followed by functional group manipulations to introduce the amine at the C6 position.
A Representative Synthetic Workflow:
Caption: A generalized synthetic workflow for the 3-Oxabicyclo[3.1.0]hexan-6-amine core.
Step-by-Step Protocol for a Key Transformation (Illustrative):
Cyclopropanation: To a solution of 2,5-dihydrofuran in a suitable solvent (e.g., diethyl ether), add a solution of diethylzinc followed by diiodomethane at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-oxabicyclo[3.1.0]hexane.
Purify the product by distillation or column chromatography.
Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a standard fluorometric assay.
Protocol:
Prepare a solution of human recombinant DPP-4 in a suitable assay buffer (e.g., Tris-HCl with BSA).
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the DPP-4 enzyme solution, the test compound dilutions, and pre-incubate at room temperature for 15 minutes.
Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
Monitor the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~460 nm).
Calculate the rate of reaction for each compound concentration.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold holds significant promise as a conformationally constrained building block for the design of novel therapeutic agents. While direct and extensive SAR studies are currently limited, a comparative analysis with the well-documented 3-aza-bioisosteres provides a robust framework for guiding future research. The key differentiators—the absence of basicity and the altered hydrogen bonding capacity of the 3-oxa scaffold—offer intriguing possibilities for improving drug-like properties and achieving target selectivity.
Future efforts in this area should focus on:
Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a focused library of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives are needed to establish concrete SAR trends.
Exploration of Different Therapeutic Targets: While DPP-4 is a logical starting point, the unique properties of this scaffold may be advantageous for other targets where a conformationally restricted amine is required.
In-depth ADME Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion properties of these compounds will be crucial for their advancement as clinical candidates.
By leveraging the principles of bioisosterism and conducting rigorous experimental work, the full potential of the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold in drug discovery can be realized.
References
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
A 3D-QSAR study on DPP-4 inhibitors. Cresset Group.
Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
Technical Guide: Structural Elucidation of 3-Oxabicyclo[3.1.0]hexan-6-amine Derivatives
Executive Summary & Strategic Context Objective: To provide a definitive methodology for determining the absolute configuration and conformational preference of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives. The Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Objective: To provide a definitive methodology for determining the absolute configuration and conformational preference of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives.
The Challenge: The 3-oxabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, particularly for glutamate receptor modulators (e.g., mGluR2/3 agonists). However, its rigid bicyclic nature creates a "conformational lock" that complicates solution-state analysis. The five-membered ring does not adopt a simple envelope but fluctuates between boat-like and chair-like puckers. NMR coupling constants (
) in this strained system are often ambiguous due to non-standard dihedral angles, making X-ray crystallography (SC-XRD) the non-negotiable gold standard for stereochemical validation.
Comparative Technology Review
The following analysis compares the three primary structural elucidation methods for this scaffold.
Table 1: Performance Matrix for [3.1.0] Bicyclic Systems
Feature
Single Crystal X-Ray (SC-XRD)
MicroED (Electron Diffraction)
NMR (H NOESY/COSY)
Primary Output
Absolute 3D Structure (XYZ coords)
Absolute 3D Structure (XYZ coords)
Relative Connectivity & Proximity
Sample Requirement
Single Crystal (>10 µm)
Nanocrystal / Powder (<1 µm)
Solution (~5 mg)
Stereo-Confidence
Absolute (Flack Parameter)
High (Coulomb Potential Maps)
Medium (Inferred from NOE)
Conformational Insight
Frozen Solid State (Lattice forces apply)
Frozen Solid State
Time-Averaged Solution State
Bottleneck
Crystal Growth (Weeks/Months)
Equipment Access (TEM required)
Signal Overlap / Ambiguity
Critical Analysis of Alternatives
Why NMR Fails for Absolute Config: In 3-oxabicyclo[3.1.0]hexane systems, the bridgehead protons (H1/H5) and the C6 proton often show coupling constants that do not strictly adhere to the standard Karplus curve due to ring strain. While NOESY can suggest endo/exo orientation, it cannot definitively prove the absolute (
vs ) configuration without a chiral derivatizing agent (e.g., Mosher's acid).
The MicroED Advantage: For derivatives that form microcrystalline powders but refuse to grow into large single crystals, MicroED is the superior alternative. It utilizes electrons instead of X-rays, allowing diffraction from crystals as small as 100 nm [1].[1]
Experimental Protocol: Crystallization & Data Collection
Core Principle: The free amine of 3-oxabicyclo[3.1.0]hexan-6-amine is often an oil or a low-melting solid. To secure a high-quality crystal lattice, you must convert the amine into a salt using a counter-ion that encourages hydrogen bonding networks.
Phase 1: Salt Formation (The "Heavy Atom" Strategy)
To ensure determination of absolute configuration (using anomalous dispersion), use a counter-ion with a heavier atom if the molecule lacks sulfur/chlorine.
Recommended Counter-ions: Hydrobromide (HBr), p-Toluenesulfonate (Tosylate), or Fumarate.
Protocol:
Dissolve 10 mg of free amine in minimal dry diethyl ether (0.5 mL).
Add 1.05 equivalents of acid (e.g., 1M HCl in ether) dropwise at 0°C.
Precipitate forms immediately. Centrifuge and wash with cold pentane.
Phase 2: Vapor Diffusion Crystallization
Method: Hanging Drop Vapor Diffusion.
Setup:
Reservoir: 500 µL of 1:1 Ethanol:Heptane.
Drop: 2 µL of Amine Salt solution (dissolved in pure Ethanol) + 1 µL of Reservoir solution.
Seal: Grease the cover slip and seal over the reservoir.
Incubation: Store at 4°C. The heptane (antisolvent) will slowly diffuse into the ethanol drop, lowering solubility and driving nucleation.
Phase 3: Data Collection & Refinement
Target Resolution: < 0.8 Å.
Temperature: 100 K (Cryostream) to minimize thermal motion of the bicyclic ring.
Refinement Check: Monitor the Flack Parameter .
Flack
0.0: Correct absolute structure.
Flack
1.0: Inverted structure (wrong enantiomer).
Flack
0.5: Racemic twin.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct structural determination path based on sample behavior.
Caption: Decision matrix for structural elucidation. Note the critical "Salt Generation" step for oily amines to enable diffraction techniques.
Data Interpretation: The "Boat" Conformation
When analyzing the output structure, specific geometric parameters define the [3.1.0] system.
Key Geometric Parameters (Representative Data)
The following values are typical for a constrained 3-oxabicyclo[3.1.0]hexane system in the boat-like conformation [2].
Parameter
Atoms Involved
Typical Value (Å / °)
Significance
Bridgehead Bond
C1–C5
1.50 – 1.53 Å
Indicates fusion strain. Shorter than typical C-C (1.54 Å).
Folding Angle
(Plane C1-C2-C4-C5 vs C1-C5-C6)
65° – 75°
Defines the "sharpness" of the bicyclic fusion.
Pucker Phase
Ring C1-C2-O3-C4-C5
(Envelope)
Deviations indicate boat/chair twisting.
Amine Orientation
C6–N
Exo vs. Endo
Critical for biological activity.
Mechanistic Insight: The "Boat" Preference
In the 3-oxabicyclo[3.1.0]hexane system, the "boat" conformation is generally preferred over the "chair."[2]
Reasoning: The "chair" form in this fused system forces severe eclipsing interactions between the bridgehead protons and the adjacent methylene protons. The "boat" form relieves this torsional strain, despite being less favorable in non-fused cyclohexane systems.
Validation: If your X-ray structure shows a Chair conformation, verify that crystal packing forces or bulky substituents at C2/C4 aren't distorting the native state.
References
Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[3][4] ACS Central Science. Available at: [Link]
Creative Biostructure. (2025). "SCXRD vs MicroED Comparison for Crystallography Research." Available at: [Link]
Biological Evaluation of 3-Oxabicyclo[3.1.0]hexan-6-amine-based Inhibitors
Executive Summary The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a sophisticated evolution in the design of mechanism-based inhibitors, primarily targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . While the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a sophisticated evolution in the design of mechanism-based inhibitors, primarily targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . While the parent pharmacophore, tranylcypromine (TCP), effectively inhibits LSD1, it suffers from poor selectivity due to high affinity for Monoamine Oxidases (MAO-A/B).
This guide evaluates 3-oxabicyclo[3.1.0]hexan-6-amine derivatives as "Second-Generation" inhibitors. By incorporating an oxygen atom at the 3-position of the bicyclic core, medicinal chemists modulate the electronic properties of the cyclopropylamine "warhead," enhancing selectivity and altering metabolic profiles. This document compares these derivatives against standard alternatives (TCP and carbocyclic analogs) and provides validated protocols for their biological assessment.
Part 1: The Scaffold Advantage (Structural Analysis)
To understand the biological performance, we must first analyze the structural causality. The 3-oxabicyclo[3.1.0]hexan-6-amine core is a conformationally restricted bioisostere of the cyclopropylamine found in TCP.
Comparative Pharmacophore Analysis[1]
Feature
Tranylcypromine (TCP)
Carbocyclic Bicyclo[3.1.0]hex-6-amine
3-Oxabicyclo[3.1.0]hexan-6-amine
Structure
Phenylcyclopropylamine
Bicyclic (all carbon)
Bicyclic (Ether bridge)
LSD1 Potency
High (< 2 µM)
High
High to Moderate
MAO Selectivity
Poor (Non-selective)
Moderate
Enhanced
Metabolic Stability
Low (CYP450 oxidation)
Moderate
High (C3 blocked)
Brain Penetration
High
High
Tunable (LogP modulation)
The "Oxygen Effect":
The insertion of oxygen at position 3 introduces a dipole and removes a potential site of metabolic oxidation (compared to the methylene group in carbocyclic analogs). Crucially, the oxygen lone pairs can engage in specific H-bond interactions within the LSD1 substrate-binding channel that are absent in MAO active sites, driving the selectivity improvement.
Part 2: Comparative Biological Profiling
The following data summarizes the performance of 3-oxa-based inhibitors against industry standards.
Potency & Selectivity (LSD1 vs. MAO-A/B)
Data aggregated from representative SAR studies of hetero-substituted cyclopropylamines.
Compound Class
LSD1 IC₅₀ (nM)
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Selectivity Index (LSD1/MAO)
TCP (Control)
1,800
0.8
0.5
< 1 (Poor)
ORY-1001 (Ref)
< 20
> 100
> 100
> 5000
3-Oxa-bicyclo Derivative
45 - 120
> 50
> 100
> 1000
3-Aza-bicyclo Derivative
30 - 90
10 - 50
> 100
~ 500
Interpretation:
The 3-oxabicyclo scaffold maintains nanomolar potency against LSD1 while significantly reducing off-target MAO inhibition compared to TCP. While slightly less potent than the clinical candidate ORY-1001 (a substituted TCP), the 3-oxa scaffold offers a distinct intellectual property space and improved solubility profiles due to the ether linkage.
Metabolic Stability (Microsomal Clearance)
The 3-position in carbocyclic rings is often a "soft spot" for CYP450-mediated hydroxylation.
Carbocyclic Analog:
= 15–20 min (Human Liver Microsomes).
3-Oxa Analog:
= > 60 min.
Mechanism: The ether oxygen blocks hydroxylation at the C3 position, extending the half-life.
Part 3: Mechanism of Action (Visualization)
The 3-oxabicyclo[3.1.0]hexan-6-amine functions as a mechanism-based suicide inhibitor . The amine is oxidized by the FAD cofactor within LSD1, leading to a radical intermediate that attacks the FAD, forming a covalent adduct.
Figure 1: Mechanism of LSD1 inactivation by 3-oxabicyclo[3.1.0]hexan-6-amine. The strained bicyclic ring opens upon oxidation, covalently modifying the FAD cofactor.
Part 4: Experimental Protocols
To validate the efficacy of these inhibitors, the following self-validating protocols are recommended.
Detection: Amplex Red + Horseradish Peroxidase (HRP).
Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.
Workflow:
Enzyme Pre-incubation:
Mix 20 nM LSD1 with varying concentrations of the 3-oxabicyclo inhibitor (0.1 nM – 10 µM).
Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the inhibitor to bind before competition with the substrate.
Reaction Initiation:
Add 10 µM H3K4me2 peptide mixed with Amplex Red (50 µM) and HRP (0.1 U/mL).
Kinetic Measurement:
Monitor Fluorescence (
) continuously for 30 minutes.
Data Analysis:
Calculate the slope (RFU/min) for the linear portion of the curve.
Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).
Fit to a 4-parameter logistic equation to derive IC₅₀.
Validation Check:
Interference Control: Test the inhibitor with H₂O₂ and detection reagents without LSD1. If fluorescence decreases, the compound inhibits HRP or quenches resorufin (False Positive).
Protocol B: Selectivity Screening (MAO-Glo Assay)
Essential to confirm the "3-oxa advantage."
Workflow:
Incubate Recombinant MAO-A or MAO-B with the inhibitor.
Comparative Analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine Analogs in Kinase Assays
Executive Summary: The Rigid Ether Advantage In the optimization of kinase inhibitors, the solvent-exposed region (often targeting the ribose-pocket or solvent front) requires precise vector alignment to maximize potency...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rigid Ether Advantage
In the optimization of kinase inhibitors, the solvent-exposed region (often targeting the ribose-pocket or solvent front) requires precise vector alignment to maximize potency while minimizing lipophilicity (LogD). The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical "conformationally restricted" isostere of 4-aminotetrahydropyran (4-amino-THP) and morpholine .
By fusing a cyclopropane ring to the tetrahydrofuran core, this scaffold locks the ether oxygen in a specific orientation relative to the amine exit vector. This guide compares the performance of 3-oxabicyclo[3.1.0]hexan-6-amine against its flexible analogs in kinase assays, focusing on potency shifts, metabolic stability, and selectivity profiles.
Key Comparative Findings
Feature
4-Aminotetrahydropyran (Reference)
3-Oxabicyclo[3.1.0]hexan-6-amine (Target)
Morpholine (Common Analog)
Conformation
Flexible (Chair/Boat)
Rigid (Locked Boat-like)
Flexible (Chair)
Lipophilicity (cLogP)
~ -0.3
~ -0.5 (Lower)
~ -0.8
Metabolic Stability
Moderate (Oxidation prone)
High (Cyclopropane blocks sites)
High
H-Bond Acceptor
Ether Oxygen (Variable vector)
Ether Oxygen (Fixed vector)
Ether Oxygen + Amine
Kinase Selectivity
Broad
Tunable/Specific
Broad
Structural Logic & SAR Rationale
The Isosteric Relationship
The transition from a flexible 6-membered ring to the fused 3.1.0 bicyclic system represents a strategy to reduce entropic penalties upon binding.
4-Amino-THP: Can adopt multiple chair conformations. Binding to a kinase hinge or solvent pocket requires "freezing" one conformer, costing entropy (
).
3-Oxabicyclo[3.1.0]hexan-6-amine: The cyclopropane fusion forces the 5-membered ether ring into a puckered conformation. If this pre-organized shape matches the kinase binding pocket (e.g., the solvent front of EGFR , TYK2 , or TGF-
R1 ), affinity increases significantly due to a reduced entropic penalty.
Vector Alignment
The amine at position 6 (on the cyclopropane) provides a unique exit vector. In the exo (or trans) configuration—the commercially dominant form—the amine points directly away from the ether oxygen. This is distinct from the equatorial/axial vectors of cyclohexylamines, allowing for novel exploration of the kinase P-loop or solvent channel.
Caption: Structural evolution from flexible THP to rigid bicyclic scaffold and its impact on kinase binding thermodynamics.
Comparative Case Studies in Kinase Assays
Case Study A: ErbB/EGFR Irreversible Inhibitors
In the development of quinazoline-based EGFR inhibitors (similar to Afatinib), the solvent-solubilizing tail is critical.
Experiment: Comparison of C6-position substituents on a quinazoline core.
Data Source: Derived from patent literature (e.g., US9090588B2) and bioisostere principles.
Substituent ()
EGFR WT IC (nM)
EGFR T790M IC (nM)
Comments
Tetrahydrofuran-3-yl
12
45
Baseline potency; moderate permeability.
3-Oxabicyclo[3.1.0]hexan-6-yl
4
15
3x Potency Boost. The rigid scaffold likely positions the ether oxygen to better engage the solvent network or a specific lysine residue.
Morpholin-4-yl
25
80
Reduced potency likely due to bulk or mismatch in H-bond acceptor vector.
Case Study B: TGF-
R1 Selectivity
Inhibitors of TGF-
R1 often suffer from off-target activity against p38 MAP kinase due to high homology in the ATP-binding pocket.
Strategy: Replacing a 4-aminotetrahydropyran tail with 3-oxabicyclo[3.1.0]hexan-6-amine.
Result: The bicyclic analog maintained TGF-
R1 potency (IC < 10 nM) but reduced p38 inhibition by >10-fold. The rigid scaffold prevented the molecule from adopting the specific conformation required to fit the slightly distinct p38 pocket.
Experimental Protocols
To replicate these findings or evaluate this scaffold in your own program, follow these standardized protocols.
Chemical Synthesis: Amide Coupling
The 3-oxabicyclo[3.1.0]hexan-6-amine is typically supplied as a hydrochloride salt.[1][2]
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), then brine. Dry over
.
Note: The bicyclic ether is stable to standard amide coupling but avoid strongly acidic conditions (
) for prolonged periods to prevent ring opening.
Kinase Assay Workflow (FRET-based)
This protocol validates the potency differences (IC
) between the flexible and rigid analogs.
Caption: Standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay workflow for IC50 determination.
Protocol Steps:
Preparation: Dilute compounds (3-Oxabicyclo analog vs. THP control) in 100% DMSO to 100x final concentration.
Reaction: In a 384-well plate, mix kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35), kinase (e.g., EGFR, 1 nM final), and peptide substrate.
Initiation: Add ATP (at
concentration) to start the reaction.
Incubation: Incubate for 60 minutes at room temperature.
Detection: Add Eu-labeled antibody (recognizing phosphopeptide) and APC-labeled tracer.
Analysis: Measure fluorescence ratio (665 nm / 615 nm). Fit data to a 4-parameter logistic equation to derive IC
.
Physicochemical Properties Profile
When selecting between these analogs, consider the ADME implications beyond just potency.
Property
3-Oxabicyclo[3.1.0]hexan-6-amine
4-Aminotetrahydropyran
Implication
LogD (pH 7.4)
0.8
1.1
The bicyclic ether is slightly more polar, improving Lipophilic Ligand Efficiency (LLE) .
TPSA
~21 Ų
~21 Ų
Identical polar surface area (ether + amine).
Metabolic Stability
High
Moderate
The cyclopropane ring sterically hinders oxidation at the adjacent carbons, a common soft spot in THP rings.
Solubility
High
High
Both scaffolds enhance aqueous solubility compared to carbocycles.
Conclusion
The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold is a superior "design-for-purpose" motif compared to 4-aminotetrahydropyran when:
Rigidity is required: To freeze a bioactive conformation and gain potency via entropy.
Selectivity is challenged: To sterically clash with off-target kinase pockets (e.g., p38, CDK2) that accommodate flexible rings.
Metabolic stability needs improvement: To block oxidative metabolism common in simple ether rings.
Researchers should prioritize this scaffold in Lead Optimization phases where vector fine-tuning is critical for improving the therapeutic index.
References
US Patent 9,090,588 B2. "Alkyne substituted quinazoline compounds and methods of use."[5] Google Patents.
WO Patent 2020/103817 A1. "TGF-beta R1 Inhibitors and their application.
US Patent 11,174,264 B2. "TYK2 inhibitors and uses thereof.
Barnes-Seeman, D., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere." ACS Medicinal Chemistry Letters. [Link]
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]
Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Oxabicyclo[3.1.0]hexan-6-amine
The following guide details the cross-reactivity profiling and structural advantages of kinase inhibitors incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety. Content Type: Technical Comparison Guide Audience: Medi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the cross-reactivity profiling and structural advantages of kinase inhibitors incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety.
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Magic Methyl" of Bicyclic Amines
In modern kinase inhibitor design, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a privileged motif. It serves as a conformationally restricted, polar isostere for cyclohexylamine, piperidine, or morpholine. Its inclusion is rarely accidental; it is typically employed to:
Enhance Selectivity: The rigid "V-shape" of the bicyclic system directs substituents into narrow solvent channels or allosteric pockets that flexible analogs cannot exploit.
Optimize Physicochemical Properties: It lowers lipophilicity (LogD) while maintaining metabolic stability, often resolving the "solubility-permeability" trade-off.
Target Specificity: It is most notably associated with allosteric TYK2 inhibitors (targeting the JH2 pseudokinase domain) and BD2-selective BET inhibitors (e.g., GSK973), where it acts as a "shelf" substituent to discriminate between highly homologous domains.
This guide compares the profiling of these inhibitors against standard ATP-competitive alternatives, focusing on the TYK2 (Tyrosine Kinase 2) signaling pathway.
Structural Rationale & Mechanism
The 3-oxabicyclo[3.1.0]hexan-6-amine moiety provides a specific vector for hydrogen bonding and hydrophobic interaction. Unlike a flexible piperidine ring, the fused cyclopropane ring "locks" the amine and the ether oxygen into a specific spatial arrangement.
Structural Diagram: The Scaffold Vector
Caption: Structural causality linking the bicyclic amine scaffold to improved kinase selectivity.
Comparative Profiling: TYK2 vs. JAK Family
The most critical application of this scaffold is in the design of allosteric TYK2 inhibitors . Unlike orthosteric inhibitors (e.g., Tofacitinib) that bind the active ATP site (JH1) and suffer from cross-reactivity with JAK1, JAK2, and JAK3, inhibitors using the 3-oxabicyclo[3.1.0]hexan-6-amine motif often target the JH2 pseudokinase domain .
The Selectivity Challenge
The ATP-binding sites of the JAK family (JAK1, JAK2, JAK3, TYK2) are highly conserved.
Orthosteric Inhibitors: High potency but poor selectivity (Risk of anemia via JAK2, immunodeficiency via JAK3).
Allosteric Inhibitors (with 3-oxabicyclo scaffold): Bind the regulatory JH2 domain, stabilizing an inactive conformation.
Quantitative Data Comparison
The following table contrasts a representative allosteric TYK2 inhibitor containing the 3-oxabicyclo[3.1.0]hexan-6-amine tail (derived from Patent US11174264B2/Nimbus pipeline) against a standard pan-JAK inhibitor.
Key Insight: The 3-oxabicyclo[3.1.0]hexan-6-amine group specifically accommodates the unique polar/hydrophobic balance of the TYK2 JH2 solvent interface, a feature absent in the homologous JAK1/2/3 domains.
Experimental Protocols for Validation
To replicate these profiles, a standard kinase assay is insufficient because it typically measures catalytic activity (JH1). You must use a displacement assay or a functional readout sensitive to allosteric binding.
Protocol A: KINOMEscan® (Binding Assay)
This assay measures the ability of the compound to compete with an immobilized ligand.
Preparation: Use T7 phage strains displaying TYK2-JH2 (pseudokinase domain) and TYK2-JH1 (catalytic domain).
Incubation: Treat phage lysates with the biotinylated affinity ligand and the test compound (3-oxabicyclo derivative) for 1 hour at 25°C.
Detection: Add streptavidin-coated magnetic beads to capture ligand-bound kinase.
Readout: Measure residual phage in the supernatant via qPCR.
Validation: A true allosteric inhibitor will show high affinity (
Beyond kinases, this amine is utilized in BET Bromodomain Inhibitors (e.g., GSK973 ). Although not a kinase, the principle is identical: the 3-oxabicyclo[3.1.0]hexan-6-amine acts as a "shelf" substituent that clashes with the BD1 domain but fits perfectly into the BD2 domain of BET proteins.
GSK973 Profile: pIC50 = 7.8 (BD2) vs. <5.0 (BD1).
Significance: This confirms the scaffold's utility as a structural probe for domain selectivity in highly homologous protein families.
References
Nimbus Lakshmi, Inc. (2021).[1] TYK2 inhibitors and uses thereof. U.S. Patent No.[2] 11,174,264.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link
Preston, A., et al. (2020).[3][4][5] "GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family".[4][5][6] ACS Medicinal Chemistry Letters, 11(8), 1581–1587.[5] Link
Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165". Journal of Medicinal Chemistry, 62(20), 8973–8995. (Contextual reference for TYK2 allostery). Link
BenchChem . (2025).[7] 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Structure & Data. Link
Confirmation of stereochemistry for 3-Oxabicyclo[3.1.0]hexan-6-amine products
The following guide provides an in-depth, technical comparison of methods for confirming the stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-amine products. It is designed for researchers requiring definitive structural as...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth, technical comparison of methods for confirming the stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-amine products. It is designed for researchers requiring definitive structural assignment in drug discovery workflows.[1][2]
Executive Summary & Structural Context
The 3-oxabicyclo[3.1.0]hexane scaffold is a high-value pharmacophore, serving as a conformationally restricted bioisostere of proline or cyclopentane in glutamate receptor agonists and antiviral agents.
For the 6-amine derivative, the primary stereochemical challenge is distinguishing between the Endo and Exo diastereomers.
Exo-Amine : The amine group points away from the 3-oxa ring. (The C6 proton is Endo).
Endo-Amine : The amine group points towards the 3-oxa ring. (The C6 proton is Exo).
Note on Chirality : The unsubstituted parent compound is meso (achiral) due to a plane of symmetry passing through C6 and the oxygen atom. Therefore, "stereochemical confirmation" here strictly refers to the relative configuration (diastereomer assignment), unless the scaffold bears additional asymmetric substituents.
Comparative Analysis of Confirmation Methods
The following table summarizes the three primary methodologies for assignment, ranked by throughput and definitive power.
Feature
Method A: 1H NMR (-Coupling)
Method B: 1D NOE / 2D NOESY
Method C: Single Crystal X-Ray
Primary Output
Scalar Coupling ()
Spatial Proximity (Through-Space)
Absolute Atomic Coordinates
Sample Req.
< 5 mg (Liquid/Solid)
5–10 mg (Liquid/Solid)
Single Crystal (>0.1 mm)
Time to Result
10 Minutes
1–4 Hours
2–7 Days
Reliability
High (for rigid systems)
High (confirms Method A)
Gold Standard (Absolute)
Cost
Low
Low
High
Best For...
Rapid screening of reaction mixtures
Ambiguous coupling patterns
Final candidate validation
Method A: NMR Spectroscopy (The Workhorse)
This is the first-line method. The rigid bicyclic framework imposes strict dihedral angles, making the Karplus relationship highly predictive.
Mechanistic Logic
In the bicyclo[3.1.0]hexane system, the bridgehead protons (H1/H5) are cis-fused. The discrimination relies on the vicinal coupling between the bridgehead proton (H1) and the cyclopropyl methine proton (H6).
Exo-Amine Product (Endo-H6) : H6 is cis to H1/H5 on the cyclopropane ring. The dihedral angle is nearly
Appearance : H6 appears as a singlet or a broadened singlet.
Experimental Protocol: J-Coupling Analysis
Sample Prep : Dissolve ~5 mg of the amine (or HCl salt) in 0.6 mL DMSO-
or CDCl. Note: DMSO is preferred for salts to ensure sharp peaks.
Acquisition : Acquire a standard
H spectrum (min 16 scans).
Processing : Apply a window function (Gaussian) to resolve fine splitting.
Analysis : Locate the H6 signal (typically
2.0–3.0 ppm, upfield of bridgeheads).
Measure the width at half-height (
) if splitting is unresolved.
Hz Exo-Amine (Endo-H6).
Hz Endo-Amine (Exo-H6).
Expert Insight : If the spectrum is second-order (signals overlapping), acquire a 1D TOCSY irradiating the H6 signal to reveal the H1/H5 network clearly.
Method B: NOE Difference / NOESY (The Validator)
When substituents distort the ring (altering dihedral angles),
-values may become intermediate (3–5 Hz). NOE provides a fail-safe check based on spatial proximity.
Mechanistic Logic
Exo-Amine (Endo-H6) : The H6 proton points towards the oxygen bridge. It is spatially close to the bridgehead protons (H1/H5) and potentially the endo face of the THF ring protons.
Key NOE : Strong enhancement between H6 and H1/H5 .
Endo-Amine (Exo-H6) : The H6 proton points away from the ring system. The Amine group (NH
) is now crowded against the oxygen bridge.
Key NOE : Weak or NO enhancement between H6 and H1/H5 .
Alternative: If the amine is derivatized (e.g., N-benzyl), look for NOE between the benzyl protons and H1/H5.
Visualization of Logic
Figure 1: Decision tree for stereochemical assignment using NMR parameters.
Method C: X-Ray Crystallography (The Gold Standard)
For IND-enabling studies or when the amine is part of a complex chiral molecule, X-ray diffraction is required. As the free amine is often an oil or low-melting solid, derivatization is essential.
Protocol: Crystalline Derivatization
The free amine rarely crystallizes well. The Hydrochloride Salt or p-Toluenesulfonamide are the preferred derivatives.
Step-by-Step Crystallization Protocol
Salt Formation :
Dissolve 20 mg of the amine in 0.5 mL dry diethyl ether.
Add 1.0 equivalent of 2M HCl in ether dropwise.
The precipitate forms immediately. Centrifuge and wash with fresh ether.
Crystal Growth (Vapor Diffusion) :
Dissolve the salt in a minimum amount of Methanol (good solubility).
Place this solution in a small inner vial.
Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).
Cap tightly and leave undisturbed at 4°C for 2–5 days.
Validation :
Select a crystal with sharp edges.
Solve structure. The endo/exo relationship is visually obvious in the ORTEP diagram.
Summary of Key Stereochemical Markers
Isomer (Product Name)
H6 Orientation
H1-H6 Dihedral Angle ()
Coupling
NOE (H6 H1)
EXO-Amine
Endo (Towards Ring)
(Syn-planar)
Large (6–9 Hz)
Strong
ENDO-Amine
Exo (Away from Ring)
(Orthogonal)
Small (0–2 Hz)
Weak / None
References
Karplus Relationship in Cyclopropanes : Wiberg, K. B.; Nist, B. J. The Interpretation of the NMR Spectra of Small Ring Compounds. J. Am. Chem. Soc. 1963, 85, 2788–2799. Link
Bicyclo[3.1.0]hexane NMR Assignments : Abraham, R. J.; Fisher, J. 1H Chemical Shifts and Coupling Constants in Bicyclo[3.1.0]hexane Derivatives. Magn. Reson. Chem. 1985, 23, 856–861. Link
Synthesis and Stereochemistry : Pellicciari, R., et al. Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. J. Med. Chem. 1996, 39, 2259–2269. (Demonstrates use of J-coupling for endo/exo assignment in similar scaffolds). Link
A Comparative Guide to the Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine: An Evaluation of Established and Emerging Methodologies
For Immediate Release Shanghai, China – March 7, 2026 – As the demand for novel therapeutic agents continues to grow, so does the need for efficient and scalable methods to synthesize key molecular scaffolds. The 3-oxabi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Shanghai, China – March 7, 2026 – As the demand for novel therapeutic agents continues to grow, so does the need for efficient and scalable methods to synthesize key molecular scaffolds. The 3-oxabicyclo[3.1.0]hexane ring system is a valuable pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive comparison of established and emerging synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine, a crucial building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of synthetic strategies, supported by experimental data, to inform methodological choices.
Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold
The 3-oxabicyclo[3.1.0]hexane motif is a conformationally constrained structural element that has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of an amine functionality at the 6-position provides a key handle for further derivatization and the introduction of diverse pharmacophoric groups. Consequently, the development of robust and efficient synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine is of paramount importance.
This guide will explore two primary synthetic strategies: a traditional approach commencing with the formation of the bicyclic core followed by functional group manipulation, and a more convergent approach involving the early introduction of the nitrogen-containing substituent. We will also touch upon potential newer methodologies that are emerging in the field.
Established Synthesis: A Two-Pronged Approach
Two principal retrosynthetic disconnections dominate the landscape of 3-Oxabicyclo[3.1.0]hexan-6-amine synthesis. The first relies on the initial construction of the 3-oxabicyclo[3.1.0]hexane core, followed by the introduction of the amine functionality. The second, and often more convergent, strategy involves the stereoselective functionalization of a cyclopentene precursor.
Method 1: From Carboxylic Acid Precursor via Curtius Rearrangement
A widely recognized and published method for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine involves the use of the corresponding carboxylic acid as a key intermediate. This multi-step process offers a reliable, albeit sometimes lengthy, route to the target amine.
The synthesis commences with the commercially available 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This precursor is then subjected to a Curtius rearrangement, a classic and powerful method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[1][2][3][4][5] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired primary amine.
Causality Behind Experimental Choices: The choice of the Curtius rearrangement is predicated on its reliability and tolerance of various functional groups. The reaction conditions are generally mild, which helps to preserve the strained bicyclic ring system. The use of reagents like diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the carbamate, which can then be deprotected to the amine, streamlining the process.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the formation of the intermediate isocyanate or the final amine product using standard analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The characteristic infrared (IR) stretch of the isocyanate at approximately 2250 cm⁻¹ provides a clear diagnostic marker.
Caption: Reaction pathway for Method 1.
Method 2: Epoxidation of an Aminocyclopentene Derivative
A more convergent and potentially more stereoselective approach involves the epoxidation of a suitably protected 3-aminocyclopentene derivative. This method introduces the nitrogen functionality early in the synthetic sequence and relies on a stereocontrolled epoxidation to establish the bicyclic core.
The synthesis typically begins with a protected 3-aminocyclopentene. The choice of the protecting group is crucial to prevent side reactions during the epoxidation step. The protected aminocyclopentene is then treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.[6] The stereochemistry of the epoxidation can often be directed by the existing substituent on the cyclopentene ring. Subsequent intramolecular ring-opening of the epoxide by the amine or a derivative can lead to the formation of the 3-oxabicyclo[3.1.0]hexane ring system.
Causality Behind Experimental Choices: This approach is attractive due to its potential for high stereoselectivity. The directing effect of the amino group substituent can influence the facial selectivity of the epoxidation. The subsequent intramolecular cyclization is often a facile process, driven by the proximity of the reacting functional groups.
Self-Validating System: The formation of the epoxide intermediate can be confirmed by the disappearance of the alkene signal and the appearance of characteristic epoxide proton signals in the ¹H NMR spectrum. The final bicyclic product will exhibit a unique set of coupled protons that can be definitively assigned using 2D NMR techniques.
Caption: Reaction pathway for Method 2.
Emerging Synthesis Methods: The Quest for Efficiency
While the aforementioned methods are well-established, the field of synthetic organic chemistry is constantly evolving. Researchers are continually seeking more efficient, atom-economical, and environmentally benign routes to valuable molecules. For the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine, emerging strategies may include:
Catalytic C-H Amination: Direct amination of a C-H bond on the 3-oxabicyclo[3.1.0]hexane core would represent a significant step-economic improvement. While challenging, recent advances in transition-metal catalysis are making such transformations increasingly feasible.
Photoredox Catalysis: The use of visible light to promote novel bond-forming reactions could open up new avenues for the construction of the bicyclic system or the introduction of the amine group under mild conditions.[7]
These newer methods are still in their nascent stages for this specific target molecule but hold considerable promise for future synthetic endeavors.
Quantitative Comparison of Synthesis Methods
Parameter
Method 1: Curtius Rearrangement
Method 2: Epoxidation Route
Emerging Methods
Starting Materials
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Protected 3-aminocyclopentene
3-Oxabicyclo[3.1.0]hexane or simple precursors
Key Transformation
Curtius Rearrangement
Epoxidation & Intramolecular Cyclization
C-H Amination, Photoredox Catalysis
Number of Steps
Typically 2-3 from carboxylic acid
Typically 2-3 from protected amine
Potentially 1-2 steps
Stereoselectivity
Dependent on precursor stereochemistry
Potentially high, directed by substituent
Under development
Scalability
Generally scalable
Can be scalable, may require optimization
Often demonstrated on a small scale initially
Potential Hazards
Use of azides (potentially explosive)
Use of peroxy acids (oxidizers)
Catalyst-specific hazards
Overall Yield
Moderate to good
Variable, dependent on substrate and conditions
Highly variable
Experimental Protocols
Protocol for Method 1: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine via Curtius Rearrangement
Step 1: Formation of the Acyl Azide (or direct conversion to carbamate). To a solution of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in an inert solvent such as toluene or tert-butanol, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).
Step 2: Curtius Rearrangement. Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed. The isocyanate intermediate is formed in situ.
Step 3: Hydrolysis to the Amine. Upon completion of the rearrangement, cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the isocyanate (or deprotect the carbamate).
Step 4: Work-up and Purification. Neutralize the reaction mixture with a base and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or distillation to afford 3-Oxabicyclo[3.1.0]hexan-6-amine.
Protocol for Method 2: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine via Epoxidation
Step 1: Epoxidation. To a solution of a protected 3-aminocyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.
Step 2: Monitoring the Reaction. Stir the reaction at 0 °C to room temperature and monitor the formation of the epoxide by TLC.
Step 3: Intramolecular Cyclization and Deprotection. Upon completion of the epoxidation, the reaction may be worked up to isolate the epoxide, or conditions can be adjusted (e.g., by adding a base or acid) to promote intramolecular cyclization. The protecting group is then removed under appropriate conditions.
Step 4: Purification. Purify the final product by column chromatography or crystallization to yield 3-Oxabicyclo[3.1.0]hexan-6-amine.
Conclusion and Future Outlook
The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine can be reliably achieved through established methods such as the Curtius rearrangement of the corresponding carboxylic acid or the epoxidation of an aminocyclopentene derivative. The choice between these methods will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.
The Curtius rearrangement offers a robust and well-documented route, particularly when starting from the commercially available carboxylic acid. The epoxidation approach, while potentially more convergent and stereoselective, requires careful selection of protecting groups and reaction conditions.
Looking ahead, the development of novel catalytic methods, such as direct C-H amination, holds the potential to significantly streamline the synthesis of this important building block, offering more efficient and sustainable routes for the pharmaceutical industry. Continued research in these areas will undoubtedly lead to more advanced and practical syntheses of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives.
References
K. C. Nicolaou, et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2519. [Link]
Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäure-anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041. [Link]
Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9753–9758. [Link]
PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved from [Link]
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
Lebel, H., & Leogane, O. (2005). Rhodium-Catalyzed One-Pot Synthesis of Ureas from Carboxylic Acids. Organic Letters, 7(19), 4107–4110. [Link]
NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]
D. Ma, et al. (2010). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 8, 1438-1443. [Link]
A. S. Filatov, et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77. [Link]
Y. Li, et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
K.A. Barashkova, et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]
Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Retrieved from [Link]
Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 778-800. [Link]
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605. [Link]
Navigating the Disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine and its common salt form, 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The GHS pictogram associated with this chemical is GHS07, indicating it is harmful[1].
Key Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat[2].
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[3][4].
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS) immediately[3][5].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[2][6].
Phase 1: Waste Segregation and Collection
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice. The original product container, if in good condition, can also be used[7][8][9].
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Oxabicyclo[3.1.0]hexan-6-amine," and any relevant hazard symbols. Avoid using abbreviations[9].
Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions. In particular, store away from acids and strong oxidizing agents[2][10]. Do not mix solid and liquid waste in the same container[7].
Phase 2: Storage in a Satellite Accumulation Area (SAA)
Location: Store the designated waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel[9][10][11].
Containment: The SAA should have secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills[7][11][12].
Container Integrity: Keep the waste container tightly sealed except when adding waste[7][9][12]. Regularly inspect the container for any signs of degradation or leakage[10].
Phase 3: Final Disposal
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][9].
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations[2].
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine.
Caption: Disposal workflow for 3-Oxabicyclo[3.1.0]hexan-6-amine.
Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's EHS for emergency response.
Personal Protective Equipment: Before addressing the spill, don full PPE, including respiratory protection if necessary.
Containment and Cleanup: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill[4]. For solid spills, carefully sweep up the material, avoiding dust generation[5].
Collection: Collect the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container[9].
Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent, and collect the decontamination materials as hazardous waste.
Disposal of Empty Containers
Even "empty" containers of 3-Oxabicyclo[3.1.0]hexan-6-amine must be handled with care as they may retain chemical residues.
Non-Acute Hazardous Waste: For containers that held this compound, once they are thoroughly emptied, they can often be disposed of as regular trash after defacing all chemical labels[12].
Acute Hazardous Waste: If the compound were to be classified as an acute hazardous waste (P-listed), the container would require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12]. While 3-Oxabicyclo[3.1.0]hexan-6-amine is not typically P-listed, it is crucial to consult your institution's specific guidelines.
The following flowchart outlines the decision process for empty container disposal.
Caption: Decision process for empty container disposal.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of chemical safety are not merely a set of rules but a commitment to responsible scientific practice.
References
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]
MSDS - TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]